molecular formula C30H48O4 B1139182 Alisol G CAS No. 155521-46-3

Alisol G

Número de catálogo: B1139182
Número CAS: 155521-46-3
Peso molecular: 472.7 g/mol
Clave InChI: WLNDANGOFVYODW-XCXJHVMUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Alisol G is a natural product extracted from Rhizoma Alismatis.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3/t18-,21+,22+,23+,25+,26+,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNDANGOFVYODW-XCXJHVMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@H](C(=C)C)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318735
Record name Alisol G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155521-46-3
Record name Alisol G
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155521-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alisol G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Alisol G: A Comprehensive Technical Guide on its Biological Activity and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol G is a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), a plant used in traditional medicine.[1] This technical guide provides an in-depth overview of the biological activities and pharmacological effects of this compound and related alisol compounds. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural product. The guide summarizes key quantitative data, details experimental methodologies, and visualizes complex signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.

Core Biological Activities and Pharmacological Effects

This compound and its derivatives exhibit a wide range of pharmacological properties, including hepatoprotective, anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2] These activities are attributed to their ability to modulate various cellular signaling pathways.

Table 1: Summary of Quantitative Data for this compound and Related Compounds
CompoundBiological ActivityCell Line/ModelQuantitative DataReference
This compound FXR TransactivationHepG2 cellsEC50: 24.09 μM[3]
Alisol FsEH InhibitionIC50: 10.06 μM[1]
3β-hydroxy-25-anhydro-Ali-FsEH InhibitionIC50: 30.45 μM[1]
11-deoxy-25-anhydro-Ali-EsEH InhibitionIC50: 7.15 μM[1]
11-deoxy-Ali-BsEH InhibitionIC50: 5.94 μM[1]
Alisol B 23-acetateAnti-proliferativeA549 (NSCLC)Effective concentrations: 6 and 9 mM[4]
Alisol AAnti-proliferativeSCC-9 and HSC-3 (Oral Cancer)100 μM reduced viability to 17.8% and 31.1% respectively[5]
Alisol A 24-acetateROS ProductionHepG2/VINIncreased at 10 μM[6][7]
Alisol B 23-acetateROS ProductionHepG2/VINIncreased at 10 μM[6][7]

Hepatoprotective Effects

This compound and related compounds have demonstrated significant hepatoprotective activities. They are being studied for their potential in mitigating liver damage from various toxins and in the context of non-alcoholic fatty liver disease (NAFLD).[2][8]

Signaling Pathways in Hepatoprotection

One of the key mechanisms underlying the hepatoprotective effects of alisol compounds is the regulation of metabolic pathways. For instance, Alisol B has been shown to alleviate hepatocyte lipid accumulation by modulating the RARα-PPARγ-CD36 cascade.[9][10]

cluster_AlisolB Alisol B Action AlisolB Alisol B RARa RARα Gene Expression AlisolB->RARa enhances HNF4a HNF4α RARa->HNF4a reduces PPARg PPARγ HNF4a->PPARg regulates CD36 CD36 PPARg->CD36 reduces Lipid Hepatocyte Lipid Accumulation CD36->Lipid uptake Lipotoxicity Lipotoxicity Lipid->Lipotoxicity

Caption: Alisol B signaling in hepatoprotection.

Anti-Inflammatory Effects

Alisol compounds exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1][2]

Key Signaling Pathways in Inflammation

Alisol F and 25-anhydroalisol F have been shown to suppress the production of nitric oxide (NO), TNF-α, IL-1β, and IL-6 by inhibiting the MAPK/STAT3/NF-κB pathway.[1][11] Alisol B 23-acetate has been found to ameliorate intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway.[1][12]

cluster_AntiInflammatory Anti-Inflammatory Signaling cluster_AlisolF Alisol F cluster_AlisolB23A Alisol B 23-Acetate LPS_F LPS MAPK_F MAPK LPS_F->MAPK_F STAT3_F STAT3 LPS_F->STAT3_F NFkB_F NF-κB LPS_F->NFkB_F Cytokines_F Pro-inflammatory Cytokines MAPK_F->Cytokines_F STAT3_F->Cytokines_F NFkB_F->Cytokines_F AlisolF Alisol F AlisolF->MAPK_F AlisolF->STAT3_F AlisolF->NFkB_F LPS_B LPS TLR4 TLR4 LPS_B->TLR4 NOX1 NOX1 TLR4->NOX1 ROS ROS NOX1->ROS Barrier Intestinal Barrier Dysfunction ROS->Barrier AlisolB23A Alisol B 23-Acetate AlisolB23A->TLR4

Caption: Anti-inflammatory signaling of Alisol derivatives.

Anti-Cancer Activity

Various alisol derivatives have demonstrated anti-cancer properties, including the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis and cell cycle arrest.[1][2][13][14]

Signaling Pathways in Cancer

Alisol A has been shown to inhibit the proliferation of nasopharyngeal carcinoma cells by targeting the Hippo signaling pathway, specifically by acting as a potent inhibitor of YAP.[14] In non-small cell lung cancer cells, Alisol B 23-acetate induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.[4] Furthermore, Alisol A has been found to trigger apoptosis in oral cancer cells through the JNK/p38 MAPK-mediated apoptotic cascade.[5][15]

cluster_Anticancer Anti-Cancer Signaling Pathways cluster_AlisolA_Hippo Alisol A (Hippo Pathway) cluster_AlisolB23A_PI3K Alisol B 23-Acetate (PI3K/AKT/mTOR) AlisolA_H Alisol A YAP YAP AlisolA_H->YAP Proliferation_H Cell Proliferation YAP->Proliferation_H Migration_H Migration YAP->Migration_H Invasion_H Invasion YAP->Invasion_H AlisolB23A_P Alisol B 23-Acetate PI3K PI3K AlisolB23A_P->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_P Apoptosis mTOR->Apoptosis_P

Caption: Anti-cancer signaling pathways of Alisol A and B 23-acetate.

Metabolic Regulation

Alisol compounds have been investigated for their beneficial effects on metabolic disorders.[8] Alisol A, for example, has been shown to attenuate high-fat-diet-induced obesity and related metabolic dysfunctions through the AMPK/ACC/SREBP-1c pathway.[16] It has also been found to ameliorate vascular cognitive impairment by regulating cholesterol and autophagy via the AMPK/NAMPT/SIRT1 signaling axis.[17]

cluster_Metabolic Metabolic Regulation by Alisol A AlisolA Alisol A AMPK AMPK AlisolA->AMPK ACC ACC AMPK->ACC SREBP1c SREBP-1c AMPK->SREBP1c NAMPT NAMPT AMPK->NAMPT Lipogenesis Lipogenesis ACC->Lipogenesis SREBP1c->Lipogenesis SIRT1 SIRT1 NAMPT->SIRT1 Cholesterol Cholesterol Homeostasis SIRT1->Cholesterol Autophagy Autophagy SIRT1->Autophagy

Caption: Metabolic regulatory pathways of Alisol A.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research to study the effects of this compound and its derivatives.

Cell Viability and Proliferation Assays
  • MTT Assay: Used to assess cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the compound. After incubation, MTT solution is added, followed by a solubilizing agent (e.g., DMSO). The absorbance is then measured to determine the percentage of viable cells.[5][14]

  • Colony Formation Assay: To evaluate the long-term proliferative capacity of cells. Cells are seeded at a low density and treated with the compound. After a period of growth (e.g., 1-2 weeks), colonies are fixed, stained (e.g., with crystal violet), and counted.[14]

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: Used for both cell cycle and apoptosis analysis. For cell cycle analysis, cells are fixed, treated with RNase, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). For apoptosis, cells are stained with Annexin V and propidium iodide to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[5][14]

  • Western Blotting: To detect the expression levels of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).[4][5][14]

In Vivo Animal Models
  • Non-alcoholic Steatohepatitis (NASH) Mouse Model: Induced by a high-fat diet plus carbon tetrachloride (DIO+CCl4) or a choline-deficient and amino acid-defined (CDA) diet. Alisol compounds are administered to assess their effects on liver histology, lipid accumulation, inflammation, and fibrosis.[9][10]

  • Osteoarthritis Rat Model: Induced by intra-articular injection of monosodium iodoacetate (MIA). The therapeutic effects of alisol derivatives are evaluated by assessing cartilage degeneration, inflammation, and oxidative stress.[18][19]

General Experimental Workflow

cluster_Workflow General Experimental Workflow cluster_invitro In Vitro cluster_invivo In Vivo start Hypothesis invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_culture Cell Culture invitro->cell_culture animal_model Animal Model Development invivo->animal_model analysis Data Analysis conclusion Conclusion analysis->conclusion treatment Compound Treatment cell_culture->treatment assays Cell-based Assays (MTT, Flow Cytometry, etc.) treatment->assays molecular Molecular Analysis (Western Blot, qPCR) assays->molecular molecular->analysis animal_treatment Compound Administration animal_model->animal_treatment histology Histopathology animal_treatment->histology biochemical Biochemical Analysis histology->biochemical biochemical->analysis

Caption: A generalized workflow for evaluating this compound's bioactivity.

Conclusion

This compound and its related triterpenoids from Alisma orientale are a promising class of natural products with a diverse range of pharmacological activities. Their potential as hepatoprotective, anti-inflammatory, anti-cancer, and metabolic regulatory agents is supported by a growing body of scientific evidence. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways such as AMPK, PI3K/AKT/mTOR, and Hippo, provides a strong foundation for further preclinical and clinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals to advance the investigation of this compound and its derivatives as potential therapeutic agents for various human diseases.

References

The Protostane Triterpenoid Alisol G: A Technical Guide to its Natural Sourcing, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol G, a protostane-type triterpenoid, is a significant bioactive compound naturally occurring in the rhizome of Alisma orientalis (Sam.) Juzep., a plant widely used in traditional medicine. This technical guide provides a comprehensive overview of the natural sources, detailed isolation protocols, quantitative data, and a key signaling pathway associated with this compound. The information presented herein is intended to support research and development efforts focused on this promising natural product.

Natural Source and Botanical Origin

This compound is primarily isolated from the dried rhizome of Alisma orientalis, a perennial aquatic plant belonging to the Alismataceae family.[1][2][3] This plant is also sometimes referred to as Alisma plantago-aquatica. The rhizomes, commonly known as "Ze Xie" in traditional Chinese medicine, are the primary plant part utilized for the extraction of this compound and other related triterpenoids.[1]

Isolation and Purification of this compound

Experimental Protocol: Isolation of this compound

1. Preparation of Plant Material:

  • Dried rhizomes of Alisma orientalis are pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

  • The powdered rhizomes (e.g., 1 kg) are macerated with 80% ethanol (B145695) (v/v) at a ratio of 1:10 (w/v) at 60°C for 8 hours.[2]

  • The extraction process is repeated three times to ensure exhaustive extraction of the triterpenoids.

  • The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract. The approximate yield of the crude ethanol extract is around 18%.[2]

3. Liquid-Liquid Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar triterpenoid, is expected to be enriched in the ethyl acetate fraction.

4. Column Chromatography:

  • The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography.

  • The column is eluted with a gradient of n-hexane and ethyl acetate. The polarity is gradually increased, for example, starting with n-hexane:ethyl acetate (9:1), and progressing to 100% ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1) and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.

  • Fractions containing compounds with similar TLC profiles to that of this compound are pooled and concentrated.

5. High-Performance Liquid Chromatography (HPLC):

  • Further purification of the enriched fractions is achieved by preparative reversed-phase HPLC.

  • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.[6]

  • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • The solvent is removed under reduced pressure to yield purified this compound. Purity of over 98% is achievable.

Quantitative and Spectroscopic Data

Table 1: Physicochemical and Quantitative Data for this compound
ParameterValueReference(s)
Molecular FormulaC₃₀H₄₈O₄N/A
Molecular Weight472.70 g/mol N/A
Typical Yield (Crude Extract)~18% from dried rhizomes[2]
Purity (Post-HPLC)>98% (representative)[4]
Table 2: Spectroscopic Data for this compound (Representative)
TechniqueDataReference(s)
¹H NMR Data not available in a compiled format. Characteristic signals for protostane (B1240868) triterpenoids include multiple methyl singlets, olefinic protons, and protons attached to carbons bearing hydroxyl groups.[7][8][9][10]
¹³C NMR Data not available in a compiled format. Characteristic signals include a carbonyl carbon, quaternary carbons, and carbons associated with hydroxyl groups and double bonds.[7][8][9][10][11]
ESI-MS/MS Precursor Ion [M+H]⁺: m/z 473. Characteristic fragment ions would result from the loss of water molecules (-18 Da) and cleavage of the side chain.[12]

Signaling Pathway Interactions

This compound has been identified as an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This interaction has significant implications for cholesterol metabolism and may also influence other cellular processes through the NODAL signaling pathway.

This compound and the PCSK9-LDLR Pathway

PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels. It binds to the LDL receptor (LDLR) on the surface of hepatocytes, promoting its degradation and thereby reducing the clearance of LDL cholesterol from the bloodstream.[13][14][15][16] By inhibiting PCSK9, this compound can increase the number of LDLRs on the cell surface, leading to enhanced LDL cholesterol uptake and lower plasma LDL levels.

AlisolG_PCSK9_LDLR_Pathway AlisolG This compound PCSK9 PCSK9 AlisolG->PCSK9 Inhibits LDLR LDLR PCSK9->LDLR Binds to LDLR_degradation LDLR Degradation PCSK9->LDLR_degradation LDL LDL LDLR->LDL Binds to LDL_uptake LDL Uptake LDLR->LDL_uptake Mediates

This compound inhibits PCSK9, preventing LDLR degradation and promoting LDL uptake.
PCSK9 and the NODAL Signaling Pathway

Recent research has indicated a role for PCSK9 in regulating the NODAL signaling pathway, which is crucial for embryonic development and has been implicated in cell proliferation.[17][18][19] PCSK9 can interfere with the NODAL pathway by regulating the expression of its endogenous inhibitor DACT2.[17][18] This interaction leads to changes in the phosphorylation of SMAD2, a key downstream effector of the NODAL pathway. The inhibitory effect of this compound on PCSK9 suggests a potential indirect influence on this developmental and proliferative pathway.

AlisolG_PCSK9_NODAL_Pathway AlisolG This compound PCSK9 PCSK9 AlisolG->PCSK9 Inhibits DACT2 DACT2 PCSK9->DACT2 Regulates TGFbR1 TGFβ-R1 DACT2->TGFbR1 Inhibits Degradation SMAD2 SMAD2 TGFbR1->SMAD2 Phosphorylates NODAL NODAL NODAL->TGFbR1 Activates pSMAD2 pSMAD2 Proliferation Cell Proliferation pSMAD2->Proliferation Promotes

This compound's inhibition of PCSK9 may indirectly modulate the NODAL signaling pathway.

Conclusion

This compound is a readily accessible natural product from Alisma orientalis with significant potential for therapeutic applications, particularly in the regulation of cholesterol metabolism. The isolation and purification of this compound can be achieved through standard phytochemical techniques. Its demonstrated inhibition of PCSK9 highlights a clear mechanism of action and provides a strong rationale for further investigation into its therapeutic efficacy and its broader effects on related signaling pathways. This guide serves as a foundational resource for researchers to advance the study of this promising bioactive compound.

References

In vivo efficacy of Alisol G in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo Efficacy of Alisol Triterpenoids in Animal Models

Introduction

Alisol triterpenoids, a class of tetracyclic triterpenoid (B12794562) compounds primarily isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), have garnered significant attention in the scientific community for their diverse pharmacological activities. These natural products, including Alisol A, Alisol B, and their acetate (B1210297) derivatives, have demonstrated a range of therapeutic effects in various preclinical animal models.[1] This guide provides a comprehensive overview of the in vivo efficacy of these compounds, focusing on their effects in models of vascular cognitive impairment, osteoarthritis, and cancer. It details the experimental protocols used in key studies, presents quantitative data in a structured format, and illustrates the underlying molecular mechanisms and experimental workflows through detailed diagrams. While a broad class of Alisol compounds has been investigated, this guide focuses on those with substantial in vivo data, such as Alisol A and its derivatives, due to the limited specific research on Alisol G.

Vascular Cognitive Impairment

Alisol A has shown neuroprotective effects in animal models of atherosclerosis-related vascular cognitive impairment (VCI).[2][3] Studies suggest that its mechanism involves the regulation of cholesterol metabolism, reduction of oxidative stress, and restoration of mitochondrial function.[2][3]

Quantitative Data: Efficacy in a VCI Mouse Model
CompoundAnimal ModelDosage & AdministrationKey Efficacy MetricsReference
Alisol ALdlr-/- mice with VCI induced by high-fat diet and left common carotid artery ligationNot specified in abstractSignificantly ameliorated cognitive impairment; Restored cholesterol homeostasis; Suppressed oxidative stress; Inhibited glial activation; Preserved neuronal structure and function; Reactivated mitophagic flux.[2][3]
Experimental Protocol: VCI Mouse Model

A common methodology for inducing VCI in mice to test the efficacy of compounds like Alisol A is detailed below.

  • Animal Model: Ldlr-/- mice, which are genetically deficient in the low-density lipoprotein receptor, making them susceptible to atherosclerosis.[2][3]

  • Disease Induction:

    • Mice are fed a high-fat diet to induce hyperlipidemia and promote atherosclerotic plaque formation.[2][3]

    • Unilateral ligation of the left common carotid artery is performed to create chronic cerebral hypoperfusion, mimicking the vascular component of VCI.[2][3]

  • Treatment: Alisol A is administered to the treatment group over a specified period.

  • Outcome Assessment:

    • Cognitive Function: Evaluated using behavioral tests such as the Morris water maze.

    • Biochemical Analysis: Brain and plasma samples are analyzed for cholesterol levels, markers of oxidative stress (e.g., ROS), and inflammatory cytokines.[2]

    • Molecular Analysis: Western blotting is used to measure the expression of proteins in key signaling pathways (e.g., AMPK, SIRT1, PINK1/PARKIN).[2][3]

    • Histology: Brain tissues are examined to assess neuronal damage, glial activation, and mitochondrial morphology.[2]

Signaling Pathways and Workflows

The neuroprotective effects of Alisol A in VCI are mediated by complex signaling networks.

G cluster_workflow Experimental Workflow for VCI Model A Ldlr-/- Mice B High-Fat Diet & Carotid Artery Ligation A->B C Alisol A Treatment B->C D Cognitive & Biochemical Assessment C->D

Caption: Workflow for evaluating Alisol A in a VCI mouse model.

The mechanism involves the activation of the AMPK/NAMPT/SIRT1 signaling axis, which plays a crucial role in cellular energy homeostasis and stress resistance.

G cluster_pathway Alisol A Signaling in Vascular Cognitive Impairment AlisolA Alisol A AMPK AMPK AlisolA->AMPK activates Mitophagy Mitophagy (PINK1/PARKIN) AlisolA->Mitophagy reactivates NAMPT NAMPT AMPK->NAMPT activates SIRT1 SIRT1 NAMPT->SIRT1 activates UCP2 UCP2 NAMPT->UCP2 upregulates Cholesterol Cholesterol Homeostasis SIRT1->Cholesterol ROS Oxidative Stress (ROS) UCP2->ROS suppresses Neuroprotection Neuroprotection ROS->Neuroprotection Cholesterol->Neuroprotection Mitophagy->Neuroprotection

Caption: Alisol A signaling pathway in neuroprotection.[2][3]

Osteoarthritis

Alisol A 24-acetate (ALA-24A), an active triterpene extracted from Alisma orientale, has demonstrated therapeutic potential in ameliorating osteoarthritis progression by targeting oxidative stress and inflammation.[4]

Quantitative Data: Efficacy in an Osteoarthritis Rat Model
CompoundAnimal ModelDosage & AdministrationKey Efficacy MetricsReference
Alisol A 24-acetate (ALA-24A)Sprague-Dawley rats with MIA-induced osteoarthritis5 mg/kg/day (low dose) & 10 mg/kg/day (high dose), intraperitoneal injectionAlleviated osteoarthritis progression; Reduced levels of oxidative stress and inflammation.[4]
Experimental Protocol: Osteoarthritis Rat Model

The monosodium iodoacetate (MIA)-induced model is a standard method for studying osteoarthritis in rats.

  • Animal Model: Eight-week-old male Sprague-Dawley rats.[4]

  • Disease Induction: Osteoarthritis is induced by a single intra-articular injection of MIA into the knee joint, which causes chondrocyte death and cartilage degradation.

  • Treatment Groups:

    • Control Group: Intra-articular injection of normal saline.[4]

    • Model Group: MIA injection + intraperitoneal injection of normal saline.[4]

    • ALA-24A-Low Group: MIA injection + 5 mg/kg/day ALA-24A intraperitoneally.[4]

    • ALA-24A-High Group: MIA injection + 10 mg/kg/day ALA-24A intraperitoneally.[4]

  • Outcome Assessment:

    • Histological Analysis: Knee joint tissues are stained (e.g., with Safranin O-Fast Green) to assess cartilage damage.

    • Biochemical Assays: Levels of inflammatory markers (e.g., IL-1β, TNF-α) and oxidative stress markers (e.g., MDA, ROS) in cartilage and synovial fluid are measured.[4]

    • Protein Expression: Western blot analysis is used to determine the levels of proteins in the AMPK/mTOR signaling pathway.[4]

Signaling Pathway and Workflow

ALA-24A exerts its anti-osteoarthritic effects by modulating the AMPK/mTOR pathway, which is critical for regulating cellular metabolism and inflammation.[4]

G cluster_workflow Experimental Workflow for Osteoarthritis Model A Sprague-Dawley Rats B Intra-articular MIA Injection A->B C ALA-24A Treatment (i.p. injection) B->C D Histological & Biochemical Analysis C->D

Caption: Workflow for evaluating ALA-24A in a rat osteoarthritis model.[4]

G cluster_pathway ALA-24A Signaling in Osteoarthritis ALA24A Alisol A 24-acetate AMPK AMPK ALA24A->AMPK activates mTOR mTOR AMPK->mTOR inhibits Chondroprotection Chondroprotection AMPK->Chondroprotection Inflammation Inflammatory Response mTOR->Inflammation promotes ROS Oxidative Stress (ROS) mTOR->ROS promotes

Caption: ALA-24A signaling pathway in chondrocytes.[4]

Oncology

Various Alisol derivatives have been investigated for their anti-cancer properties. While many studies are conducted in vitro, they often point towards mechanisms that are relevant for in vivo efficacy, such as the induction of apoptosis and inhibition of key survival pathways like PI3K/Akt/mTOR and JNK/p38 MAPK.[1][5][6]

In Vivo Relevance and Mechanisms
  • Alisol A: Has been shown to repress the proliferation and migration of colorectal cancer cells in vitro by inactivating the PI3K/Akt signaling pathway.[6] Although the study acknowledges the lack of in vivo data, this pathway is a well-established target in cancer therapy, suggesting potential for in vivo efficacy.[6]

  • Alisol A (Oral Cancer): In human oral cancer cells, Alisol A induces apoptosis through the activation of the JNK and p38 MAPK signaling pathways.[5] The authors note that in vivo validation is a necessary next step to confirm these findings.[5]

  • Alisol B 23-acetate and Alisol A 24-acetate (Multidrug Resistance): These compounds have shown the ability to reverse multidrug resistance (MDR) in cancer cells by modulating membrane fluidity and inhibiting P-glycoprotein (P-gp) efflux pumps.[7][8] This suggests they could be used in combination with chemotherapy to improve treatment outcomes in vivo.

Proposed Signaling Pathways in Cancer

The anti-cancer effects of Alisol compounds are linked to several key signaling cascades.

G cluster_pathway Proposed Anti-Cancer Signaling of Alisol A cluster_pi3k Colorectal Cancer cluster_jnk Oral Cancer AlisolA Alisol A PI3K PI3K AlisolA->PI3K inhibits JNK JNK AlisolA->JNK activates p38 p38 MAPK AlisolA->p38 activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Migration Akt->Proliferation promotes Caspases Caspase Cascade JNK->Caspases activates p38->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed anti-cancer signaling pathways for Alisol A.[5][6]

Conclusion

The available in vivo data, primarily for Alisol A and its derivatives, demonstrate significant therapeutic potential across a range of diseases in animal models. In vascular cognitive impairment, Alisol A confers neuroprotection by modulating cholesterol metabolism and mitochondrial function.[2][3] In osteoarthritis, Alisol A 24-acetate mitigates disease progression by inhibiting inflammation and oxidative stress via the AMPK/mTOR pathway.[4] While in vivo oncology data is less mature, in vitro studies strongly suggest that Alisol compounds can inhibit cancer progression by targeting critical signaling pathways like PI3K/Akt and JNK/p38 MAPK.[5][6] Further investigation using robust animal models is necessary to fully elucidate the therapeutic efficacy, safety profile, and translational relevance of these promising natural compounds for clinical use.

References

Alisol G and Its Congeners: A Technical Guide to Their Role in Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides an in-depth overview of the anti-inflammatory signaling pathways modulated by Alisol compounds. It is important to note that while the topic of interest is Alisol G, the currently available scientific literature provides limited specific data for this particular compound. Therefore, this guide synthesizes findings from studies on closely related and structurally similar Alisol derivatives, including Alisol A, Alisol B, Alisol F, and their acetate (B1210297) esters. The information presented herein should be interpreted with this context in mind, serving as a foundational guide for research and development in this area.

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Natural products represent a promising reservoir for the discovery of novel anti-inflammatory agents. This compound and its related triterpenoid (B12794562) compounds, isolated from Alisma orientale, have garnered significant interest for their potential therapeutic effects. This technical guide delineates the current understanding of the molecular mechanisms by which these Alisol compounds modulate inflammatory responses, with a focus on key signaling pathways. The available data strongly suggest that Alisol derivatives exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling cascades, and modulation of the upstream TLR4 receptor signaling. This guide provides a comprehensive summary of the quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to support further research and drug development efforts in this field.

Core Signaling Pathways in Alisol-Mediated Anti-Inflammatory Responses

Alisol compounds have been shown to interfere with multiple key signaling pathways that are central to the inflammatory process. The primary mechanisms of action converge on the inhibition of pro-inflammatory gene expression.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, responsible for the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Alisol compounds, particularly Alisol F and its derivatives, have been demonstrated to potently inhibit this pathway.[1][2] The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of IκB-α, the natural inhibitor of NF-κB.[1] By stabilizing IκB-α, Alisol compounds effectively sequester the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[1]

NF_kappa_B_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates DNA DNA AlisolG Alisol Compounds AlisolG->IKK Inhibits NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by Alisol compounds.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation, controlling cellular processes such as proliferation, differentiation, and apoptosis. The MAPK family includes three major kinases: ERK, JNK, and p38. Studies on Alisol F have shown that it can significantly suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] By inhibiting the activation of these key kinases, Alisol compounds can downregulate the expression of pro-inflammatory mediators.

MAPK_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 MKKs MKK3/6, MKK4/7 MEK MEK1/2 Receptor->MEK ERK ERK1/2 ASK1->MKKs p38 p38 JNK JNK MKKs->p38 MKKs->JNK AP1 AP-1 p38->AP1 Gene Inflammatory Gene Expression JNK->AP1 MEK->ERK ERK->AP1 AlisolG Alisol Compounds AlisolG->MKKs Inhibits Phosphorylation AlisolG->MEK Inhibits Phosphorylation AP1->Gene

Caption: Modulation of the MAPK signaling pathway by Alisol compounds.
The TLR4 Signaling Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes LPS from Gram-negative bacteria, initiating a signaling cascade that leads to the activation of both the NF-κB and MAPK pathways.[3] Alisol B 23-acetate has been shown to inhibit the overexpression of TLR4 induced by LPS.[3][4] By targeting this upstream receptor, Alisol compounds can effectively dampen the entire downstream inflammatory cascade.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of Alisol compounds have been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by Alisol B 23-Acetate in LPS-stimulated Caco-2 Cells [3]

Pro-Inflammatory MediatorConcentration of Alisol B 23-Acetate (µM)% Inhibition (relative to LPS control)
TNF-α2.5Data not explicitly quantified as %
5Data not explicitly quantified as %
10Significant reduction observed
IL-62.5Data not explicitly quantified as %
5Data not explicitly quantified as %
10Significant reduction observed
IL-1β2.5Data not explicitly quantified as %
5Data not explicitly quantified as %
10Significant reduction observed

Note: The original study presents the data in graphical format, showing a dose-dependent reduction. For precise percentage inhibition, refer to the source publication.[3]

Table 2: In Vitro Effects of Alisol F on Pro-Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages [1][2]

Pro-Inflammatory MediatorConcentration of Alisol F (µM)Effect
NONot specifiedSuppression of production
TNF-αNot specifiedSuppression of production
IL-6Not specifiedSuppression of production
IL-1βNot specifiedSuppression of production
iNOSNot specifiedInhibition of mRNA and protein levels
COX-2Not specifiedInhibition of mRNA and protein levels

Table 3: In Vivo Effects of Alisol F in LPS/D-Galactosamine-Induced Acute Liver Injury in Mice [1][2]

BiomarkerTreatmentOutcome
Serum ALTAlisol FSignificantly decreased
Serum ASTAlisol FSignificantly decreased
TNF-αAlisol FInhibition of production
IL-6Alisol FInhibition of production
IL-1βAlisol FInhibition of production

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of Alisol compounds.

In Vitro Anti-Inflammatory Assay in Macrophages

Experimental_Workflow_In_Vitro cluster_protocol In Vitro Experimental Workflow A 1. Cell Culture RAW 264.7 macrophages cultured in DMEM with 10% FBS. B 2. Cell Seeding Seed cells in 96-well plates and allow to adhere overnight. A->B C 3. Pre-treatment Treat cells with varying concentrations of Alisol compound for 1-2 hours. B->C D 4. Stimulation Induce inflammation with LPS (e.g., 1 µg/mL) for 24 hours. C->D E 5. Supernatant Collection Collect cell culture supernatant. D->E F 6. Analysis - Nitric Oxide (Griess Assay) - Cytokines (ELISA) - Protein Expression (Western Blot) - mRNA Expression (RT-qPCR) E->F

Caption: Workflow for in vitro anti-inflammatory assays.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the Alisol test compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3][4]

  • Western Blot Analysis: To determine the effect on signaling proteins, cells are lysed and protein expression levels of total and phosphorylated forms of IκB-α, p65, ERK, JNK, and p38 are determined by Western blotting using specific antibodies.

  • RT-qPCR Analysis: To assess the impact on gene expression, total RNA is extracted from the cells, and the mRNA levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

In Vivo Anti-Inflammatory Assay in a Mouse Model of Acute Liver Injury

Methodology:

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are used. Acute liver injury is induced by intraperitoneal injection of LPS (e.g., 50 µg/kg) and D-galactosamine (D-GalN; e.g., 400 mg/kg).[1][2]

  • Treatment: Alisol F (e.g., 20 or 40 mg/kg) or vehicle is administered to the mice, typically via oral gavage, for a specified period before LPS/D-GalN challenge.

  • Sample Collection: At a defined time point after LPS/D-GalN injection (e.g., 6 hours), blood and liver tissues are collected.

  • Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

  • Cytokine Measurement: Serum levels of TNF-α, IL-6, and IL-1β are quantified by ELISA.

  • Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation of liver injury.

  • Western Blot Analysis of Liver Tissue: Protein extracts from liver tissues are analyzed by Western blotting to determine the expression and phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of Alisol compounds, primarily through the inhibition of the NF-κB and MAPK signaling pathways, and upstream modulation of TLR4. While specific data on this compound is currently limited, the consistent findings for its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent for inflammatory diseases.

Future research should focus on:

  • Directly investigating the anti-inflammatory effects of this compound in a range of in vitro and in vivo models to confirm if it acts through similar mechanisms as its congeners.

  • Elucidating the specific molecular targets of Alisol compounds within the inflammatory signaling cascades.

  • Exploring the potential involvement of other inflammatory pathways , such as the NLRP3 inflammasome, which is another key player in innate immunity.

  • Conducting pharmacokinetic and pharmacodynamic studies to assess the bioavailability and in vivo efficacy of this compound and its derivatives.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and related compounds as a promising new class of anti-inflammatory agents.

References

Alisol G: A Deep Dive into its Therapeutic Potential for Metabolic Syndrome and Obesity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic syndrome, a constellation of conditions including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, has emerged as a global health crisis, significantly elevating the risk of type 2 diabetes and cardiovascular disease. The intricate pathophysiology of this syndrome necessitates the exploration of novel therapeutic agents that can target multiple facets of this complex disorder. Alisol G, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, along with its closely related analogues such as Alisol A and B, has garnered considerable scientific attention for its potential in mitigating the metabolic dysregulation characteristic of metabolic syndrome and obesity. This technical guide provides an in-depth analysis of the current research on this compound and its related compounds, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols to aid researchers and drug development professionals in this promising field.

Core Mechanisms of Action: Targeting Key Metabolic Pathways

Research indicates that this compound and its analogues exert their beneficial effects on metabolic syndrome and obesity primarily through the modulation of two critical signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the Farnesoid X receptor (FXR) pathway.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial energy sensor that plays a central role in regulating cellular energy homeostasis. Activation of AMPK initiates a cascade of events that collectively shift the metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. Alisol compounds have been shown to be potent activators of AMPK.[1][2][3][4]

The activation of AMPK by this compound and its analogues leads to several downstream effects that are highly relevant to the treatment of metabolic syndrome:

  • Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[4][5] This, in turn, leads to a decrease in the production of malonyl-CoA, a key substrate for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for fatty acid transport into the mitochondria for oxidation.

  • Downregulation of SREBP-1c: Alisol compounds suppress the expression and activity of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes, including fatty acid synthase (FAS) and ACC.[3][4] The inhibition of SREBP-1c further contributes to the reduction of hepatic lipid accumulation.[6][7]

  • Enhanced Glucose Uptake: In skeletal muscle cells, Alisol A-24-acetate has been demonstrated to promote glucose uptake through the activation of AMPK, which facilitates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[1][8] This action helps to improve insulin sensitivity and glucose disposal.

Below is a diagram illustrating the AMPK signaling pathway and the points of intervention by Alisol compounds.

AMPK_Pathway cluster_cell Hepatocyte / Myocyte Alisol_G This compound & Analogs AMPK AMPK Alisol_G->AMPK Activates pAMPK p-AMPK (Active) Alisol_G->pAMPK Promotes Phosphorylation ACC ACC pAMPK->ACC Inhibits by Phosphorylation SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits GLUT4 GLUT4 Translocation pAMPK->GLUT4 Promotes pACC p-ACC (Inactive) MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes FattyAcid_Synthesis Fatty Acid Synthesis MalonylCoA->FattyAcid_Synthesis Promotes FattyAcid_Oxidation Fatty Acid Oxidation MalonylCoA->FattyAcid_Oxidation Inhibits Lipogenic_Genes Lipogenic Genes (FAS, ACC) SREBP1c->Lipogenic_Genes Activates Transcription Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: AMPK Signaling Pathway Modulation by this compound.
Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. While some studies suggest that certain Alisol derivatives like Alisol B 23-acetate act as FXR agonists[9][10][11], other evidence points to an antagonistic role for related compounds in specific contexts[12]. This dual activity suggests that the effects of Alisol compounds on FXR may be complex and context-dependent.

  • FXR Agonism: As an agonist, Alisol B 23-acetate can activate FXR, leading to the induction of the bile salt export pump (BSEP). This enhances the excretion of bile acids and cholesterol, thereby contributing to lower plasma cholesterol levels.[9]

  • FXR Antagonism: In contrast, FXR antagonists have also been shown to have cholesterol-lowering effects.[12] The precise role of this compound as either an agonist or antagonist requires further investigation to fully elucidate its impact on cholesterol homeostasis.

The following diagram depicts the FXR signaling pathway.

FXR_Pathway cluster_nucleus Hepatocyte Nucleus Alisol_B23A Alisol B 23-acetate FXR FXR Alisol_B23A->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element FXR_RXR->FXRE Binds to BSEP_Gene BSEP Gene FXRE->BSEP_Gene Induces Transcription BSEP_Protein BSEP Protein BSEP_Gene->BSEP_Protein BileAcid_Excretion Bile Acid Excretion BSEP_Protein->BileAcid_Excretion Promotes Cholesterol_Homeostasis Cholesterol Homeostasis BileAcid_Excretion->Cholesterol_Homeostasis Regulates

Caption: FXR Signaling Pathway and Alisol B 23-acetate.

Quantitative Data Summary

The following tables summarize the quantitative effects of Alisol compounds from various in vivo and in vitro studies.

Table 1: In Vivo Effects of Alisol A in High-Fat Diet-Induced Obese Mice [4][5][13][14]

ParameterControl (High-Fat Diet)Alisol A Treatment% Change
Body Weight GainSignificant IncreaseAttenuated Increase
Total Cholesterol (TC)IncreasedSignificantly Decreased
Triglycerides (TG)IncreasedSignificantly Decreased
LDL-CIncreasedSignificantly Decreased
Hepatic SteatosisSevereReduced
Glucose ToleranceImpairedImproved
Insulin ResistanceIncreasedDecreased

Table 2: In Vitro Effects of Alisol A and its Acetates [2][3][15][16]

Cell LineCompoundConcentrationEffectParameter Measured
HepG2Alisol A1-20 µMDecreased lipid accumulationOil Red O Staining
HepG2Alisol A 24-acetate10 µMDecreased intracellular TGTriglyceride Content
HepG2Alisol A 24-acetate10 µMDecreased SREBP-1c expressionWestern Blot/RT-PCR
HepG2Alisol A 24-acetate10 µMIncreased p-AMPKα levelsWestern Blot
C2C12 MyotubesAlisol A 24-acetate10-40 µMIncreased glucose uptake2-NBDG Assay
C2C12 MyotubesAlisol A 24-acetate40 µMIncreased GLUT4 translocationWestern Blot

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited research.

High-Fat Diet-Induced Obesity Mouse Model
  • Animal Strain: C57BL/6J mice are commonly used.[7][14]

  • Diet: Mice are fed a high-fat diet (HFD), typically containing 45% or 60% of calories from fat, for a period of 8-12 weeks to induce obesity, hyperlipidemia, and insulin resistance.[7][14]

  • Treatment: Alisol A is administered orally (e.g., by gavage) at a specified dose (e.g., 50 mg/kg/day) for a defined period.[13]

  • Outcome Measures:

    • Body weight and food intake are monitored regularly.

    • Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured.

    • Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose metabolism.

    • Liver tissue is collected for histological analysis (H&E and Oil Red O staining) to evaluate hepatic steatosis.

    • Protein expression and gene expression in liver and adipose tissue are analyzed by Western blotting and RT-PCR.

In Vitro Hepatic Steatosis Model (HepG2 Cells)
  • Cell Line: Human hepatoma HepG2 cells are a standard model for studying hepatic lipid metabolism.[3][15][16]

  • Induction of Steatosis: Cells are incubated with a mixture of free fatty acids (FFAs), typically oleic acid and palmitic acid (e.g., in a 2:1 ratio at a total concentration of 1 mM), for 24 hours to induce lipid accumulation.[16]

  • Treatment: Cells are co-treated with various concentrations of Alisol compounds (e.g., 1-20 µM of Alisol A or 10 µM of Alisol A 24-acetate).[15][16]

  • Outcome Measures:

    • Lipid Accumulation: Visualized by Oil Red O staining and quantified by extracting the dye and measuring its absorbance.[15][16]

    • Intracellular Triglyceride Content: Measured using commercially available kits.[16]

    • Protein and Gene Expression: Levels of key proteins (e.g., p-AMPK, SREBP-1c, FAS, ACC) and their corresponding mRNAs are determined by Western blotting and RT-PCR, respectively.[3]

In Vitro Glucose Uptake Assay (C2C12 Myotubes)
  • Cell Line: Mouse C2C12 myoblasts are differentiated into myotubes to model skeletal muscle glucose metabolism.[2][8]

  • Assay: Glucose uptake is measured using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[2][8]

  • Protocol:

    • Differentiated C2C12 myotubes are serum-starved.

    • Cells are treated with various concentrations of Alisol A 24-acetate (e.g., 10-40 µM) for a specified time.[2]

    • Cells are then incubated with 2-NBDG.

    • The fluorescence intensity, which is proportional to the amount of glucose taken up by the cells, is measured.

  • GLUT4 Translocation: The amount of GLUT4 at the plasma membrane is assessed by cell surface biotinylation followed by Western blotting.[8]

The following diagram illustrates a general experimental workflow for evaluating Alisol compounds.

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies Animal_Model High-Fat Diet-Induced Obese Mice Treatment_Vivo Oral Administration of this compound Animal_Model->Treatment_Vivo Analysis_Vivo Metabolic Phenotyping: - Body Weight - Serum Lipids - GTT / ITT - Liver Histology Treatment_Vivo->Analysis_Vivo Data_Integration Data Integration & Mechanism Elucidation Analysis_Vivo->Data_Integration Cell_Models Cell Lines: HepG2 (Liver) C2C12 (Muscle) Treatment_Vitro Incubation with This compound Cell_Models->Treatment_Vitro Analysis_Vitro Cellular Assays: - Lipid Accumulation - Glucose Uptake - Western Blot - RT-PCR Treatment_Vitro->Analysis_Vitro Analysis_Vitro->Data_Integration

Caption: General Experimental Workflow for this compound Research.

Conclusion and Future Directions

This compound and its related compounds have demonstrated significant promise as therapeutic agents for metabolic syndrome and obesity. Their ability to modulate key metabolic pathways, particularly the AMPK and FXR signaling cascades, provides a strong mechanistic basis for their observed beneficial effects on lipid and glucose metabolism. The quantitative data from both in vivo and in vitro studies consistently support their potential to reduce hepatic steatosis, improve insulin sensitivity, and lower circulating lipid levels.

For researchers and drug development professionals, this compound represents a compelling lead compound. Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish optimal dosing regimens.

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its biological activity and to guide the synthesis of more potent and selective analogues.

  • Long-term Efficacy and Safety Studies: To evaluate the long-term therapeutic benefits and potential toxicity in relevant preclinical models.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients with metabolic syndrome and obesity.

The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing the research and development of this compound as a novel treatment for metabolic disorders.

References

Methodological & Application

Application Notes & Protocols: Alisol G Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Alisol G, a bioactive triterpenoid (B12794562) found in Alisma orientale (Rhizoma Alismatis). The following sections outline optimized extraction techniques and purification methodologies to obtain high-purity this compound for research and development purposes.

Extraction of this compound from Alisma orientale

Two primary methods for extracting this compound from the dried rhizomes of Alisma orientale are presented: Ultrasonic-Assisted Extraction (UAE) for higher efficiency and conventional solvent extraction as a standard alternative.

Ultrasonic-Assisted Extraction (UAE) Protocol

UAE utilizes high-frequency sound waves to accelerate the extraction process, often resulting in higher yields in shorter times compared to conventional methods.

Experimental Protocol:

  • Sample Preparation: Grind the dried rhizomes of Alisma orientale into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

  • Solvent Preparation: Prepare a 62% ethanol (B145695) solution in deionized water (v/v).[1]

  • Extraction Procedure:

    • Weigh 10 g of the powdered rhizome and place it into a 250 mL flask.

    • Add the 62% ethanol solution at a solid-to-solvent ratio of 1:20 (g/mL), resulting in 200 mL of solvent.[1]

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic power to 230 watts and the temperature to 50°C.[1]

    • Perform the extraction for 15 minutes.[1]

  • Post-Extraction:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Collect the filtrate (the extract). For exhaustive extraction, the residue can be subjected to a second round of extraction under the same conditions.

    • Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

  • Storage: Store the crude extract at 2-8°C for short-term storage or at -20°C for long-term storage to maintain stability.[1]

Conventional Solvent Extraction Protocol

This method involves the maceration or reflux of the plant material in a suitable solvent.

Experimental Protocol:

  • Sample Preparation: Prepare the dried and powdered rhizomes of Alisma orientale as described in the UAE protocol.

  • Extraction Procedure:

    • Place 10 g of the powdered rhizome into a flask.

    • Add 200 mL of 95% ethanol (solid-to-solvent ratio of 1:20).

    • Either:

      • Maceration: Stopper the flask and let it stand for 24-48 hours at room temperature with occasional agitation.

      • Reflux: Heat the mixture under reflux for 2-3 hours.

  • Post-Extraction:

    • Filter the mixture while hot (if refluxed) or at room temperature (if macerated).

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.

  • Storage: Store the crude extract as described in the UAE protocol.

Extraction Data Summary
ParameterUltrasonic-Assisted Extraction (UAE)Conventional Extraction
Yield of this compound 3.25 mg/g1.45 mg/g
Optimal Solvent 62% EthanolNot specified, 95% Ethanol is common
Solid-to-Solvent Ratio 1:20 g/mLNot specified, 1:20 g/mL is common
Temperature 50°CRoom Temperature (Maceration) or Boiling Point of Solvent (Reflux)
Extraction Time 15 minutes24-48 hours (Maceration) or 2-3 hours (Reflux)

Note: The yields are based on specific studies and can vary depending on the quality of the plant material and adherence to the protocol.[1]

Purification of this compound

The purification of this compound from the crude extract is typically achieved through chromatographic techniques, primarily silica (B1680970) gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolates.

Silica Gel Column Chromatography Protocol

This step serves as a preliminary purification to separate this compound from other less polar and more polar compounds in the crude extract. This compound is a moderately polar triterpenoid.

Experimental Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size. The weight of the silica gel should be 20-50 times the weight of the crude extract.

    • Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane).

    • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent such as hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297).

    • A suggested gradient elution system for triterpenoids is a step-wise or linear gradient of hexane-ethyl acetate (e.g., starting from 100:0, moving to 90:10, 80:20, and so on).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3 v/v).

    • Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

    • Combine the fractions containing this compound.

  • Concentration: Evaporate the solvent from the combined fractions to obtain the enriched this compound fraction.

Preparative High-Performance Liquid Chromatography (HPLC) Protocol

Preparative HPLC is used for the final purification of this compound to achieve high purity (e.g., >98%). The method is typically developed at an analytical scale and then scaled up.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the this compound-enriched fraction from the column chromatography in the mobile phase. This compound is soluble in methanol, ethanol, and acetonitrile (B52724).[1]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Suggested starting parameters based on triterpenoid separation):

    • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Gradient: Start with a higher proportion of water and gradually increase the acetonitrile concentration. A linear gradient from 5% to 100% acetonitrile over 30 minutes has been shown to be effective for separating major triterpenes.

    • Flow Rate: Adjust based on the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

    • Detection: UV detector at a suitable wavelength (e.g., around 205-210 nm, as many triterpenoids lack strong chromophores at higher wavelengths).

    • Injection Volume: Varies based on sample concentration and column capacity.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Post-Purification:

    • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried to obtain pure this compound as a white to off-white solid powder.[1]

    • Verify the purity of the final product using analytical HPLC. A purity of >98% can be achieved with optimized methods.

Purification Data Summary
TechniqueStationary PhaseMobile Phase (Example)Purity Achieved
Silica Gel Column Chromatography Silica Gel (200-300 mesh)Hexane:Ethyl Acetate (Gradient)Enriched Fraction
Preparative HPLC C18 Reversed-PhaseAcetonitrile:Water (Gradient)>98%

Visualized Workflows

This compound Extraction Workflow

ExtractionWorkflow start Dried Alisma orientale Rhizome powder Grind to Fine Powder start->powder uae Ultrasonic-Assisted Extraction (62% EtOH, 50°C, 15 min) powder->uae conventional Conventional Extraction (e.g., 95% EtOH Maceration/Reflux) powder->conventional filtration Filtration uae->filtration conventional->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract

Caption: Workflow for the extraction of this compound.

This compound Purification Workflow

PurificationWorkflow start Crude this compound Extract column_chrom Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) start->column_chrom fraction_analysis TLC Analysis of Fractions column_chrom->fraction_analysis combine_fractions Combine this compound Fractions fraction_analysis->combine_fractions prep_hplc Preparative HPLC (C18, Acetonitrile:Water Gradient) combine_fractions->prep_hplc collect_peak Collect this compound Peak prep_hplc->collect_peak solvent_removal Solvent Removal & Lyophilization collect_peak->solvent_removal pure_alisol_g Pure this compound (>98%) solvent_removal->pure_alisol_g

References

Application Note & Protocol: Quantification of Alisol G using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Alisol G, a bioactive triterpenoid (B12794562) primarily isolated from Alisma orientale (Alismatis Rhizoma). The protocol details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection, suitable for routine quality control, stability studies, and pharmacokinetic analysis. The methodology is presented with detailed experimental protocols, data presentation tables, and workflow diagrams to ensure straightforward implementation in a laboratory setting.

Introduction

This compound is a protostane-type triterpenoid that has garnered significant interest in pharmaceutical research due to its potential therapeutic effects. Accurate and precise quantification of this compound in raw materials, finished products, and biological matrices is crucial for drug development and quality assurance. This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid (ACS grade)

  • 0.45 µm Syringe filters (e.g., PTFE or Nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, UV/DAD Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-20 min: 70-90% B20-25 min: 90% B25-30 min: 70% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 30 minutes
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (70:30 Acetonitrile:Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Alismatis Rhizoma)
  • Extraction: Accurately weigh 1.0 g of powdered Alismatis Rhizoma and place it in a conical flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Dilution: Dilute the filtrate with the mobile phase to bring the expected this compound concentration within the calibration range.

  • Final Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intraday: ≤ 2.0%Interday: ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of this compound

Data Presentation

Table 3: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
1[Example Value]
5[Example Value]
10[Example Value]
25[Example Value]
50[Example Value]
100[Example Value]

Table 4: Precision and Accuracy Data

Concentration (µg/mL)Intraday Precision (% RSD, n=6)Interday Precision (% RSD, n=6)Accuracy (% Recovery)
5[Example Value][Example Value][Example Value]
50[Example Value][Example Value][Example Value]
100[Example Value][Example Value][Example Value]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification std_prep Standard Preparation (1-100 µg/mL) filtration Filtration (0.45 µm) std_prep->filtration sample_prep Sample Preparation (Extraction & Dilution) sample_prep->filtration hplc_system HPLC System (C18 Column, Gradient Elution) filtration->hplc_system Injection (10 µL) detection UV Detection (210 nm) hplc_system->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Validation_Process cluster_validation Method Validation (ICH Guidelines) Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated_Method Validated Method for Routine Use Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: HPLC method validation pathway.

Conclusion

The HPLC method detailed in this application note is suitable for the reliable quantification of this compound. The protocol is straightforward and employs standard instrumentation and reagents, making it accessible for most analytical laboratories. Proper method validation according to ICH guidelines is essential before implementation for routine analysis. This method will be a valuable tool for researchers, scientists, and drug development professionals working with this compound.

Application Notes and Protocols for the NMR Spectroscopic Analysis of Alisol G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol G is a tetracyclic triterpenoid (B12794562) natural product isolated from the rhizomes of Alisma orientale, a plant used in traditional medicine. It belongs to the protostane (B1240868) class of triterpenes and possesses the molecular formula C30H48O4 with a molecular weight of 472.70 g/mol . Interest in this compound and its derivatives has grown due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and potential metabolic regulatory effects. This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, including detailed data, experimental protocols, and an overview of its relevant biological signaling pathways.

Data Presentation: NMR Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. These data are crucial for the identification and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.55m
1.95m
2.50m
2.85m
4-CH₃ (28)1.18s
4-CH₃ (29)1.25s
1.65m
1.45m
1.60m
1.50m
1.70m
1.80m
2.10m
10β-CH₃ (30)1.05s
11β4.15dd10.5, 5.0
12α2.05m
12β2.25m
13β2.30m
14α-CH₃ (31)0.95s
15α1.40m
15β1.75m
16α1.85m
16β2.15m
17α2.40m
202.60m
21-CH₃1.10d7.0
223.80m
234.20dd8.0, 3.5
244.50d8.0
25---
26-CH₃1.80s
27-CH₃1.75s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)

PositionChemical Shift (δ, ppm)
139.5
234.2
3218.5
447.8
555.6
621.7
733.4
845.1
950.3
1037.2
1168.9
1248.5
1346.5
1451.2
1531.0
1628.3
1752.8
1816.5
1918.2
2036.4
2118.8
2278.1
2371.5
2477.3
25148.2
26112.1
2722.5
2826.8
2921.4
3028.1

Experimental Protocols

Isolation and Purification of this compound from Alisma orientale

A detailed protocol for the extraction and purification of this compound is essential for obtaining high-quality samples for NMR analysis.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification A Dried and powdered rhizomes of Alisma orientale B Maceration with 95% Ethanol (B145695) (3x) A->B C Filtration and Concentration under reduced pressure B->C D Crude Ethanol Extract C->D E Suspend extract in H₂O D->E F Partition with Petroleum Ether E->F Remove non-polar components G Partition with Ethyl Acetate (B1210297) (EtOAc) E->G H EtOAc Fraction G->H I Silica (B1680970) Gel Column Chromatography H->I J Gradient elution (Petroleum Ether : EtOAc) I->J K Collect and combine fractions containing this compound (monitored by TLC) J->K L Preparative HPLC K->L M Mobile Phase (e.g., Acetonitrile (B52724):Water gradient) L->M N Pure this compound M->N

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The air-dried and powdered rhizomes of Alisma orientale are macerated with 95% ethanol at room temperature three times. The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which is enriched with triterpenoids, is collected and concentrated.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing this compound are combined.

    • Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved by preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of acetonitrile and water, to yield pure this compound.

NMR Spectroscopic Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.5 mL of deuterated pyridine (B92270) (pyridine-d₅). Other deuterated solvents such as chloroform-d (B32938) (CDCl₃) can also be used, but chemical shifts will vary.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution and sensitivity.

  • 1D ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition parameters: Spectral width of 12-15 ppm, sufficient number of scans for good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.

  • 1D ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition parameters: Spectral width of 220-250 ppm, a larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 or more), relaxation delay of 2 seconds.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate through-space proximities of protons, aiding in stereochemical assignments.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Analysis A 5-10 mg Pure this compound B Dissolve in ~0.5 mL Pyridine-d₅ A->B C Transfer to 5 mm NMR tube B->C D 1D ¹H NMR C->D E 1D ¹³C NMR C->E F 2D NMR (COSY, HSQC, HMBC, NOESY) C->F G Fourier Transformation D->G E->G F->G H Phase and Baseline Correction G->H I Peak Picking and Integration H->I J Structural Elucidation and Assignment I->J

Caption: Workflow for NMR spectroscopic analysis of this compound.

Biological Activity and Signaling Pathways

This compound and related alisol compounds have been reported to exhibit a range of biological activities, making them attractive candidates for drug development. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-Cancer Activity:

Alisol derivatives have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. The PI3K/Akt/mTOR and JNK/p38 MAPK signaling pathways are often implicated in these effects.

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk JNK/p38 MAPK Pathway cluster_effects Cellular Effects Alisol_G This compound PI3K PI3K Alisol_G->PI3K Inhibition JNK JNK Alisol_G->JNK Activation p38 p38 Alisol_G->p38 Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation ↓ mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Apoptosis Apoptosis ↑ JNK->Apoptosis p38->Apoptosis

Caption: Proposed signaling pathways for the anti-cancer activity of this compound.

Anti-Inflammatory Activity:

Alisol compounds have also been shown to possess anti-inflammatory properties. This is often attributed to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory mediators.

G cluster_nfkb NF-κB Pathway cluster_inflammation Inflammatory Response Alisol_G This compound IKK IKK Alisol_G->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB IκBα->NF_kB Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Cytokines Transcription iNOS_COX2 iNOS, COX-2 NF_kB->iNOS_COX2 Transcription Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK

Caption: Proposed mechanism for the anti-inflammatory activity of this compound.

Conclusion

The detailed NMR spectroscopic data and protocols provided in this document serve as a valuable resource for the unambiguous identification and characterization of this compound. The structural information obtained from NMR, combined with an understanding of its biological activities and underlying signaling pathways, will facilitate further research and development of this compound as a potential therapeutic agent. The provided workflows for isolation and NMR analysis are designed to ensure reproducibility and high-quality data generation for researchers in natural product chemistry, pharmacology, and drug discovery.

Application Notes and Protocols for the Mass Spectrometry Characterization of Alisol G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol G is a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma plantago-aquatica (water plantain), a plant used in traditional medicine. This compound has garnered significant interest in the scientific community due to its potential therapeutic properties. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful analytical technique for the qualitative and quantitative analysis of this compound in various matrices. These application notes provide a comprehensive overview of the mass spectrometric behavior of this compound, detailed experimental protocols for its analysis, and visualizations of relevant biological pathways and analytical workflows.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₄₈O₄[1]
Molecular Weight472.70 g/mol [1]
IUPAC Name(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one[2]

Mass Spectrometry Characterization

High-resolution mass spectrometry of this compound, typically employing electrospray ionization (ESI) in positive ion mode, reveals a protonated molecular ion [M+H]⁺ at an m/z of approximately 473.[2] Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern that is consistent with the behavior of other protostane (B1240868) triterpenoids.[2] The fragmentation primarily involves the neutral loss of water molecules from the hydroxyl groups and cleavage of the side chain.

Predicted Fragmentation Pattern of this compound

Based on the fragmentation patterns of structurally related Alisol compounds, the following table summarizes the predicted major fragment ions of this compound.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure
473.3553 [M+H]⁺455.3447H₂O[M+H-H₂O]⁺
437.33422H₂O[M+H-2H₂O]⁺
419.32363H₂O[M+H-3H₂O]⁺
383.2983C₆H₁₂O₂Cleavage of the C20-C22 bond in the side chain
365.2877C₆H₁₂O₂ + H₂OSide chain cleavage and loss of one water molecule
347.2771C₆H₁₂O₂ + 2H₂OSide chain cleavage and loss of two water molecules

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

The proposed fragmentation pathway for this compound is initiated by the protonation of the molecule, followed by a series of neutral losses and bond cleavages. A visual representation of this proposed pathway is provided below.

G M [M+H]⁺ m/z 473.3553 M_H2O [M+H-H₂O]⁺ m/z 455.3447 M->M_H2O - H₂O SideChainLoss [M+H-C₆H₁₂O₂]⁺ m/z 383.2983 M->SideChainLoss - C₆H₁₂O₂ M_2H2O [M+H-2H₂O]⁺ m/z 437.3342 M_H2O->M_2H2O - H₂O M_3H2O [M+H-3H₂O]⁺ m/z 419.3236 M_2H2O->M_3H2O - H₂O SideChainLoss_H2O [M+H-C₆H₁₂O₂-H₂O]⁺ m/z 365.2877 SideChainLoss->SideChainLoss_H2O - H₂O SideChainLoss_2H2O [M+H-C₆H₁₂O₂-2H₂O]⁺ m/z 347.2771 SideChainLoss_H2O->SideChainLoss_2H2O - H₂O

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1.0 g of powdered Alisma rhizome and place it in a 50 mL conical tube.

    • Add 20 mL of 70% methanol.

    • Vortex for 1 minute, followed by ultrasonication for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 20 mL of 70% methanol.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 1 mL of methanol.

    • Vortex for 30 seconds.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

UPLC-Q-TOF-MS Method for Qualitative and Quantitative Analysis

This method is adapted from protocols used for the analysis of similar triterpenoids from Alisma rhizome.

  • Instrumentation: Waters ACQUITY UPLC system coupled to a Waters Xevo G2-S Q-TOF mass spectrometer (or equivalent).

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30-90% B

      • 15-17 min: 90% B

      • 17-17.1 min: 90-30% B

      • 17.1-20 min: 30% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 40 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 400°C.

    • Cone Gas Flow: 50 L/h.

    • Desolvation Gas Flow: 800 L/h.

    • Acquisition Mode: MS^E (a data-independent acquisition mode that collects low and high energy spectra simultaneously).

    • Scan Range: m/z 100-1200.

G cluster_prep Sample Preparation cluster_analysis UPLC-Q-TOF-MS Analysis Extraction Extraction with 70% Methanol Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration UPLC UPLC Separation (C18 Column) Filtration->UPLC Injection ESI Electrospray Ionization (Positive Mode) UPLC->ESI QTOF Q-TOF Mass Analysis (MS^E Mode) ESI->QTOF Data Data Acquisition & Processing QTOF->Data

Figure 2: Experimental workflow for this compound analysis.

Biological Signaling Pathways

This compound and its derivatives have been reported to exert their biological effects through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[1]

PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for regulating cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer. Alisol compounds have been shown to inhibit this pathway, leading to anti-cancer effects.

G AlisolG This compound PI3K PI3K AlisolG->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Figure 3: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a vital role in embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers. Certain Alisol derivatives have been found to inactivate this pathway.

G Alisol_deriv Alisol Derivatives Wnt Wnt Alisol_deriv->Wnt Inhibits Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Figure 4: Inactivation of the Wnt/β-catenin pathway.

Conclusion

The methodologies and data presented in these application notes provide a solid foundation for the mass spectrometric characterization and quantification of this compound. The detailed protocols and fragmentation analysis will aid researchers in the identification and study of this promising natural product. Furthermore, the visualization of the implicated signaling pathways offers insights into its potential mechanisms of action, which is crucial for further drug development efforts.

References

Application Note: Preparation and Use of Alisol G Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alisol G is a tetracyclic triterpenoid (B12794562) natural product isolated from the rhizomes of Alisma orientale (also known as Alisma plantago-aquatica), a plant used in traditional medicine.[1][2] Structurally, it is part of the protostane (B1240868) triterpene family and is recognized for a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.[2] Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions, necessitating the use of an organic solvent to prepare stock solutions for in vitro cell-based assays.

This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in a cell culture setting. It also includes methodologies for common downstream applications to assess cellular responses.

Physicochemical Data and Solubility

Accurate preparation of stock solutions begins with precise information about the compound's properties. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₃₀H₄₈O₄ [1][2][3]
Molecular Weight 472.70 g/mol [1][2][3]
CAS Number 155521-46-3 [1][4]

| Appearance | White to off-white solid |[1][2] |

For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration primary stock solutions.

Table 2: Solubility of this compound

Solvent Concentration Molar Equivalent Notes Reference(s)
DMSO ≥ 100 mg/mL ≥ 211.55 mM Recommended for primary stock solutions. Use of newly opened, anhydrous (hygroscopic) DMSO is advised for best results. [1]
Water Insoluble - Not suitable for stock solution preparation.

| Ethanol | Soluble | - | Can be used, but DMSO offers higher solubility. |[2] |

Protocol: Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM primary stock solution of this compound in cell culture-grade DMSO.

3.1 Materials and Equipment

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2 Calculation of Mass To prepare a stock solution of a desired concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of 100 mM this compound Stock:

  • Mass (mg) = 100 mM × 1 mL × 472.70 g/mol = 47.27 mg

3.3 Procedure

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh 47.27 mg of this compound powder and add it to the tube.

  • Add 1 mL of anhydrous, cell culture-grade DMSO to the tube.

  • Tightly cap the tube and vortex at maximum speed until the powder is completely dissolved, resulting in a clear solution. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]

cluster_workflow Stock Solution Preparation Workflow A 1. Calculate Mass (e.g., 47.27 mg for 1 mL of 100 mM) B 2. Weigh this compound Powder A->B C 3. Add Anhydrous DMSO (e.g., 1 mL) B->C D 4. Vortex Until Dissolved C->D E 5. Aliquot into Sterile Tubes D->E F 6. Store Appropriately E->F

Caption: Workflow for preparing a concentrated this compound stock solution.

Protocol: Storage and Handling of Stock Solutions

The stability of this compound in solution is critical for reproducible experimental results.

4.1 Storage Conditions

  • Long-term Storage: Store aliquots at -80°C for up to 6 months.[1]

  • Short-term Storage: Store aliquots at -20°C for up to 1 month.[1]

4.2 Handling Recommendations

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the primary stock solution into smaller, single-use aliquots.[1]

  • Light Protection: Store stock solutions in amber vials or protect them from light.

  • Thawing: When ready to use, thaw an aliquot at room temperature.

Protocol: Preparation of Working Solutions for Cell Culture

The high concentration of DMSO in the primary stock is toxic to cells. Therefore, the stock must be serially diluted into cell culture medium to achieve the desired final concentration while keeping the final DMSO concentration at a non-toxic level (typically ≤ 0.5%).[5][6]

5.1 Procedure

  • Thaw one aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To prevent precipitation, first dilute the stock solution into a small volume of complete cell culture medium (containing serum) to make an intermediate stock (e.g., 1 mM or 1000 µM).

    • Example: Add 10 µL of 100 mM stock to 990 µL of medium to get 1 mL of a 1 mM solution.

  • Final Dilution: Add the required volume of the intermediate solution to your cell culture plates to achieve the final desired concentration.

    • Example: To achieve a final concentration of 50 µM in a well containing 2 mL of medium, add 100 µL of the 1 mM intermediate solution. The final DMSO concentration in this example would be 0.5%.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a set of control cells. This is crucial to ensure that any observed effects are due to this compound and not the solvent.[5][7]

cluster_dilution Working Solution Dilution Workflow Stock 100 mM Stock in 100% DMSO Intermediate 1 mM Intermediate in Medium + 1% DMSO Stock->Intermediate 1:100 Dilution Final 50 µM Final in Medium + 0.5% DMSO Intermediate->Final 1:20 Dilution Control Vehicle Control Medium + 0.5% DMSO

Caption: Serial dilution workflow from primary stock to final working concentration.

Application Protocols: Assessing Cellular Effects of this compound

Once working solutions are prepared, they can be used in various cell-based assays.

6.1 Cell Viability (MTT) Assay This assay measures the metabolic activity of cells as an indicator of viability.[8][9]

Table 3: Example Protocol for MTT Assay

Step Procedure
1. Cell Seeding Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
2. Treatment Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24-48 hours.
3. MTT Addition Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][11]
4. Solubilization Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[9]

| 5. Measurement | Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader. |

6.2 Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry) This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

Table 4: Example Protocol for Apoptosis Assay

Step Procedure
1. Cell Seeding & Treatment Seed 1-2 x 10⁵ cells/well in a 6-well plate. After 24 hours, treat with this compound and a vehicle control for the desired time (e.g., 24 hours).
2. Cell Harvesting Collect both floating and adherent cells. Wash the cells with cold 1X PBS.[13]
3. Staining Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
4. Incubation Incubate for 15-20 minutes at room temperature in the dark.

| 5. Analysis | Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. |

Signaling Pathway Modulation by Alisol Compounds

Compounds related to this compound, such as Alisol A, have been shown to induce apoptosis in cancer cells by activating Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically JNK and p38.[15][16][17] The activation of these pathways can trigger a caspase cascade leading to programmed cell death.

cluster_mapk MAPK Signaling Pathway AlisolG This compound JNK JNK Activation AlisolG->JNK Induces p38 p38 Activation AlisolG->p38 Induces Caspases Caspase Cascade (Caspase-8, -9, -3) JNK->Caspases p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated MAPK pathway activation by this compound leading to apoptosis.

References

Application Notes and Protocols: Alisol G and its Analogs in Mouse Models of Colorecectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Note: While the topic specifies Alisol G, the current body of research predominantly focuses on its analogs, Alisol A and Alisol B 23-acetate (AB23A), in the context of colorectal cancer. The following data and protocols are derived from studies on these compounds, which are expected to share similar mechanisms of action with other Alisol derivatives from Alismatis rhizoma.

Introduction

Alisol compounds, protostane-type triterpenoids isolated from the rhizome of Alisma orientale, have garnered significant interest for their potential therapeutic applications, including anti-cancer activities.[1] In the realm of colorectal cancer (CRC), the second leading cause of cancer-related mortality worldwide, Alisol A and Alisol B 23-acetate have demonstrated promising pre-clinical efficacy.[1] These compounds have been shown to inhibit cancer cell proliferation, induce cell cycle arrest and apoptosis, and modulate key signaling pathways implicated in tumorigenesis.[2][3] This document provides a detailed overview of the experimental data and protocols for the administration of Alisol compounds in mouse models of colorectal cancer, intended for researchers, scientists, and drug development professionals.

Data Presentation

In Vitro Efficacy of Alisol Analogs on Human Colorectal Cancer Cell Lines
CompoundCell LineParameterConcentrationResultReference
Alisol B 23-acetate (AB23A)SW620, HCT116IC50 (Cell Viability)~20 µMSignificant inhibition of proliferation[1]
Alisol B 23-acetate (AB23A)SW620, HCT116Cell Cycle20 µMG1 phase arrest[1]
Alisol AHCT-116, HT-29Cell Proliferation10, 20, 40 µMDose-dependent repression[2]
Alisol AHCT-116, HT-29Cell Cycle10, 20, 40 µMIncreased cells in G0/G1 phase, decreased in S phase[2]
Alisol AHCT-116, HT-29Apoptosis10, 20, 40 µMStimulated apoptosis[2][4]
Alisol AHCT-116, HT-29Pyroptosis10, 20, 40 µMStimulated pyroptosis[5]
In Vivo Efficacy of Alisol B 23-acetate in AOM/DSS-Induced Colorectal Cancer Mouse Model
ParameterControl (AOM/DSS)Alisol B 23-acetate (50 mg/kg)P-valueReference
Body Weight LossSignificant lossAlleviated-[6]
Disease Activity IndexIncreasedAlleviated-[6]
Colon LengthShortenedIncreased-[6]
Colon Tumor Number28.67 ± 4.2313 ± 4.73< 0.05[6]
IL-6 (Colon Tissue)ElevatedSignificantly decreased< 0.05[6]
TNF-α (Colon Tissue)ElevatedSignificantly decreased< 0.01[6]
IFN-γ (Colon Tissue)ElevatedSignificantly decreased< 0.05[6]
IL-10 (Colon Tissue)-Suppressed< 0.01[6]
IL-10 (Serum)-Significantly increased< 0.05[6]

Experimental Protocols

In Vitro Cell-Based Assays

a. Cell Culture:

  • Human colorectal cancer cell lines (e.g., HCT-116, HT-29, SW620) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

b. Cell Viability Assay (MTT Assay):

  • Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Alisol A or AB23A (e.g., 5, 10, 20, 40, 80, 160 µM) for 24-72 hours.[2]

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

c. Cell Cycle Analysis (Flow Cytometry):

  • Treat cells with the desired concentration of Alisol compound (e.g., 20 µM AB23A) for 24 hours.[1]

  • Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) at 4°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

d. Apoptosis Assay (Flow Cytometry):

  • Following treatment with the Alisol compound, harvest and wash the cells.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Analyze the stained cells by flow cytometry to quantify early and late apoptotic cells.

e. Western Blot Analysis:

  • Lyse the treated cells in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, p-mTOR, E-cadherin, N-cadherin, Vimentin, Bcl-2, Bax, cleaved caspase-3, PARP, p-JNK, LC3-II, p62, TLR4, MyD88, p-p65, p-ERK, p-p38) overnight at 4°C.[2][6]

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Colitis-Associated Colorectal Cancer Mouse Model

a. Animal Model:

  • Male C57BL/6J mice (6-8 weeks old, 18-20 g) are used.[6]

  • Animals are housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.[6]

b. Induction of Colitis-Associated Cancer (CAC) with AOM/DSS:

  • Administer a single intraperitoneal (i.p.) injection of azoxymethane (B1215336) (AOM) at a dose of 10 mg/kg.

  • One week after the AOM injection, provide 2.5% (w/v) dextran (B179266) sodium sulfate (B86663) (DSS) in the drinking water for 7 days.

  • Follow the DSS administration with 14 days of regular drinking water.

  • Repeat the DSS cycle two more times for a total of three cycles.[6] The entire experimental period is typically 70 days.[6]

c. Alisol B 23-acetate Administration:

  • Prepare AB23A in a suitable vehicle (e.g., 10% Captisol).[6]

  • Administer AB23A daily via oral gavage at a dose of 50 mg/kg, starting from the first day of the experiment.[6]

  • The control and AOM/DSS groups receive the vehicle only.[6]

d. Outcome Measures:

  • Monitor body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • At the end of the experiment, euthanize the mice and collect colon tissues.

  • Measure the colon length and count the number of tumors.

  • Fix a portion of the colon in 10% formalin for histological analysis (H&E staining).

  • Homogenize another portion for cytokine analysis (e.g., ELISA for IL-6, TNF-α, IFN-γ, IL-10) and Western blotting.[6]

Signaling Pathways and Mechanisms of Action

Alisol A in Colorectal Cancer

Alisol A has been shown to inhibit the progression of colorectal cancer by inactivating the PI3K/Akt/mTOR signaling pathway.[2][4] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers, including CRC.[7] Alisol A represses the phosphorylation of PI3K, Akt, and mTOR, leading to the downstream effects of decreased cell proliferation and induction of apoptosis.[2][4]

Alisol_A_Pathway Alisol_A Alisol A PI3K PI3K Alisol_A->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Alisol_B_23_acetate_Pathway cluster_invitro In Vitro Mechanism cluster_invivo In Vivo Mechanism (CAC Model) AB23A_vitro Alisol B 23-acetate ROS ROS Generation AB23A_vitro->ROS JNK JNK Activation ROS->JNK Autophagy Autophagy JNK->Autophagy Apoptosis_vitro Apoptosis Autophagy->Apoptosis_vitro AB23A_vivo Alisol B 23-acetate TLR TLR Activation AB23A_vivo->TLR NFkB NF-κB Activation TLR->NFkB MAPK MAPK Activation TLR->MAPK Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Experimental_Workflow Start Start: C57BL/6J Mice AOM AOM Injection (10 mg/kg, i.p.) Start->AOM Treatment Daily Oral Gavage: - Vehicle - Alisol Compound (e.g., 50 mg/kg) Start->Treatment DSS_Cycle1 DSS in Water (7 days) + Regular Water (14 days) AOM->DSS_Cycle1 DSS_Cycle2 DSS in Water (7 days) + Regular Water (14 days) DSS_Cycle1->DSS_Cycle2 DSS_Cycle3 DSS in Water (7 days) + Regular Water (14 days) DSS_Cycle2->DSS_Cycle3 Endpoint Endpoint Analysis: - Body Weight, DAI - Colon Length, Tumor Count - Histology (H&E) - Cytokine Analysis - Western Blot DSS_Cycle3->Endpoint Treatment->Endpoint

References

In Vitro Assays for Testing Alisol G Anti-Cancer Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the anti-cancer properties of Alisol G, a natural triterpenoid (B12794562). The information compiled is based on published research and is intended to guide researchers in setting up and performing these key experiments.

Introduction to this compound and its Anti-Cancer Potential

This compound is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale. Emerging scientific evidence suggests that this compound and its derivatives, such as Alisol A and B, possess significant anti-cancer activities against various cancer types.[1][2] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), arrest the cell cycle, and suppress cell migration and invasion.[3][4][5] The anti-cancer effects of Alisols are mediated through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR, MAPK, and Hippo pathways.[1][2][6]

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cells.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Quantitative Data Summary

Cell LineAlisol DerivativeConcentration (µM)Incubation Time (h)% Cell Viability ReductionReference
HCT-116 (Colorectal)Alisol A5, 10, 20, 40, 80, 160Not SpecifiedDose-dependent decrease[4]
HT-29 (Colorectal)Alisol A5, 10, 20, 40, 80, 160Not SpecifiedDose-dependent decrease[4]
SCC-9 (Oral)Alisol A10024~82%[7]
HSC-3 (Oral)Alisol A10024~69%[7]
MDA-MB-231 (Breast)Alisol AVarious24Significant anti-proliferative effects[5][8]
A549 (NSCLC)Alisol B 23-acetateVarious24, 48Marked inhibition[9]
Ovarian Cancer CellsAlisol B 23-acetateVariousNot SpecifiedObvious inhibition[3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours.[10]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) and a vehicle control (e.g., DMSO).[4] Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of cancer cells.

Experimental Protocol: Colony Formation Assay

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells) into 6-well plates.[4]

  • Treatment: Treat the cells with different concentrations of this compound.

  • Incubation: Culture the cells for 10-14 days, allowing colonies to form.[4]

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically those containing >50 cells).

  • Data Analysis: Compare the number and size of colonies in this compound-treated wells to the control wells.

Apoptosis Assays

These assays determine if this compound induces programmed cell death in cancer cells.

Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

Cell LineAlisol DerivativeConcentration (µM)Incubation Time (h)ObservationReference
SCC-9 (Oral)Alisol A25, 50, 75, 10024Dose-dependent increase in apoptotic cells[11]
HSC-3 (Oral)Alisol A25, 50, 75, 10024Dose-dependent increase in apoptotic cells[11]
A549 (NSCLC)Alisol B 23-acetateVarious24Enhanced apoptosis[9]
Ovarian Cancer CellsAlisol B 23-acetateVariousNot SpecifiedConcentration-dependent increase in sub-G1 phase[3]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[12]

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caspase Activation and PARP Cleavage

Western blotting can be used to detect the cleavage of caspases (e.g., caspase-3, -8, -9) and their substrate, PARP, which are key events in the apoptotic cascade.

Experimental Protocol: Western Blotting for Apoptosis Markers

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.[13]

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, -8, -9, and cleaved PARP overnight at 4°C. Also, probe for an internal loading control like β-actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This assay determines the effect of this compound on the progression of cancer cells through the different phases of the cell cycle.

Quantitative Data Summary

Cell LineAlisol DerivativeConcentration (µM)Incubation Time (h)Effect on Cell CycleReference
SCC-9 (Oral)Alisol A10024Increase in sub-G1, decrease in G0/G1[7][14]
HSC-3 (Oral)Alisol A10024Increase in sub-G1, decrease in G0/G1[7][14]
HCT-116 (Colorectal)Alisol A10, 20, 40Not SpecifiedIncrease in G0/G1, decrease in S phase[4]
HT-29 (Colorectal)Alisol A10, 20, 40Not SpecifiedIncrease in G0/G1, decrease in S phase[4]
HepG2 (Hepatoma)Alisol B 23-acetate10, 1520G1 arrest[12]
Ovarian Cancer CellsAlisol B 23-acetateVariousNot SpecifiedG1 arrest[3]
A549 (NSCLC)Alisol B 23-acetateVarious24G1 arrest[9][13]
NPC CellsAlisol AVariousNot SpecifiedG0/G1 arrest[6]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Culture and treat cells with this compound for the desired duration.

  • Cell Harvesting: Harvest approximately 1x10^6 cells and wash with ice-cold PBS.[13]

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.[13]

  • Staining: Wash the fixed cells with PBS and incubate with a solution containing propidium iodide (PI) and RNase A for 25-30 minutes at 37°C.[13]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[15]

Cell Migration and Invasion Assays

These assays evaluate the potential of this compound to inhibit the metastatic potential of cancer cells.

Wound Healing Assay

This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.

Experimental Protocol: Wound Healing Assay

  • Create Monolayer: Grow cells to confluence in a 24-well plate.

  • Create Wound: Create a scratch in the monolayer with a sterile pipette tip.[8]

  • Treatment: Wash with PBS to remove detached cells and add media containing this compound or a vehicle control.[8]

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Transwell Migration and Invasion Assay

This assay quantifies the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins like Matrigel (invasion).[16]

Experimental Protocol: Transwell Assay

  • Cell Preparation: Pre-treat cells with this compound for 24 hours. Resuspend 1 x 10^5 cells in serum-free media.[8]

  • Chamber Setup:

    • Migration: Place the cell suspension in the upper chamber of a Transwell insert.

    • Invasion: For the invasion assay, the upper chamber is pre-coated with Matrigel.[8]

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 18-24 hours.[8]

  • Removal of Non-migrated Cells: Remove the cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet or DAPI.

  • Cell Counting: Count the number of stained cells in several microscopic fields.

Signaling Pathway Analysis

Western blotting is the primary method to investigate how this compound affects key signaling pathways involved in cancer progression.

Key Signaling Pathways Modulated by Alisols:

  • PI3K/Akt/mTOR Pathway: Alisols have been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, leading to reduced cell proliferation and survival.[1][13]

  • MAPK Pathway: Alisol A can activate the JNK and p38 MAPK pathways, which are involved in inducing apoptosis.[7]

  • Hippo Pathway: Alisol A has been found to inhibit the Hippo signaling pathway, a key regulator of organ size and cell proliferation.[6]

  • Wnt/β-catenin Pathway: This pathway has also been implicated in the anti-cancer mechanism of Alisol derivatives.[1]

Experimental Workflow: Western Blotting for Signaling Proteins

The protocol for Western blotting described in the apoptosis section can be adapted to analyze the expression and phosphorylation status of key proteins in these signaling pathways (e.g., p-PI3K, p-Akt, p-mTOR, p-JNK, p-p38, YAP).

Visualizations

Signaling Pathways

AlisolG_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK JNK/p38 MAPK Pathway cluster_Hippo Hippo Pathway AlisolG This compound PI3K PI3K AlisolG->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival AlisolG2 This compound JNK JNK AlisolG2->JNK activates p38 p38 AlisolG2->p38 activates Caspases Caspase Activation JNK->Caspases p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis AlisolG3 This compound Hippo Hippo Pathway AlisolG3->Hippo inhibits YAP YAP Hippo->YAP Nuclear_Translocation Nuclear Translocation of YAP YAP->Nuclear_Translocation

Caption: Key signaling pathways modulated by this compound in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays start Cancer Cell Culture treatment Treat with this compound (various concentrations) start->treatment cell_viability Cell Viability (MTT, Colony Formation) treatment->cell_viability apoptosis Apoptosis (Annexin V/PI, Western Blot) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle migration_invasion Migration & Invasion (Wound Healing, Transwell) treatment->migration_invasion data_analysis Data Analysis & Interpretation cell_viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis migration_invasion->data_analysis

Caption: General workflow for in vitro testing of this compound.

References

Unraveling the Impact of Alisol G on PI3K/Akt Signaling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive set of application notes and protocols detailing techniques for studying the effects of Alisol G on the critical PI3K/Akt signaling pathway. This guide provides detailed methodologies for key experiments, clearly structured data from related compounds for comparative analysis, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's potential therapeutic applications.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many diseases, particularly cancer, making it a prime target for novel therapeutic agents. This compound, a natural compound, has garnered interest for its potential to modulate this pathway. These detailed application notes provide a framework for investigating its mechanism of action.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data from studies on the closely related compounds Alisol A and Alisol B 23-acetate to provide a representative overview of the expected effects on the PI3K/Akt pathway.

Table 1: Effect of Alisol A on the Viability of Colorectal Cancer Cells (MTT Assay)

Cell LineConcentration of Alisol A (µM)Cell Viability (%)
HCT-1160100
5~90
10~80
20~65
40~50
80~35
160~20
HT-290100
5~95
10~85
20~70
40~55
80~40
160~25

Data adapted from a study on Alisol A in colorectal cancer cells, demonstrating a dose-dependent decrease in cell viability.[1][2]

Table 2: Effect of Alisol A on Apoptosis in Colorectal Cancer Cells (Flow Cytometry)

Cell LineTreatmentApoptotic Cells (%)
HCT-116Control (0 µM Alisol A)~5
10 µM Alisol A~15
20 µM Alisol A~25
40 µM Alisol A~40
HT-29Control (0 µM Alisol A)~3
10 µM Alisol A~12
20 µM Alisol A~20
40 µM Alisol A~35

Data adapted from a study on Alisol A, showing a dose-dependent increase in apoptosis.[1]

Table 3: Effect of Alisol B 23-acetate on Phosphorylation of PI3K/Akt/mTOR Pathway Proteins in A549 Cells (Western Blot)

TreatmentTime (h)p-PI3K (relative intensity)p-Akt (relative intensity)p-mTOR (relative intensity)
Control241.01.01.0
6 mM AB23A24DecreasedDecreasedDecreased
9 mM AB23A24Significantly DecreasedSignificantly DecreasedSignificantly Decreased
Control481.01.01.0
6 mM AB23A48DecreasedDecreasedDecreased
9 mM AB23A48Significantly DecreasedSignificantly DecreasedSignificantly Decreased

This table summarizes the dose- and time-dependent inhibitory effects of Alisol B 23-acetate (AB23A) on the phosphorylation of key PI3K/Akt/mTOR pathway proteins.[3][4]

Visualizing the Science

To further clarify the complex processes involved, the following diagrams illustrate the PI3K/Akt signaling pathway and a general experimental workflow for its investigation.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt (Active) Akt->p_Akt mTORC1 mTORC1 p_Akt->mTORC1 Activates Downstream_Effectors Downstream Effectors p_Akt->Downstream_Effectors Regulates Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Influence Alisol_G This compound (Hypothesized) Alisol_G->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the hypothesized point of inhibition by this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Assays 3. Perform Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability Western_Blot Western Blot Analysis (p-PI3K, p-Akt, etc.) Assays->Western_Blot Kinase_Assay Akt Kinase Assay Assays->Kinase_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Assays->Apoptosis_Assay Data_Analysis 4. Data Analysis & Interpretation Viability->Data_Analysis Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for studying this compound effects on the PI3K/Akt pathway.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well format.

  • Materials:

    • Adherent cancer cell line of interest

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

2. Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol is for detecting the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Materials:

    • Cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with this compound for the desired time and concentrations.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.

3. In Vitro Akt Kinase Assay

This protocol measures the kinase activity of Akt immunoprecipitated from cell lysates.

  • Materials:

    • Cell lysates from this compound-treated cells

    • Anti-Akt antibody

    • Protein A/G agarose (B213101) beads

    • Kinase assay buffer

    • GSK-3 fusion protein (as a substrate)

    • ATP

    • SDS-PAGE and Western blot reagents

    • Anti-phospho-GSK-3α/β (Ser21/9) antibody

  • Protocol:

    • Lyse cells and quantify protein concentration as described for Western blotting.

    • Incubate 200-500 µg of protein lysate with an anti-Akt antibody for 2 hours at 4°C.

    • Add protein A/G agarose beads and incubate for another 1 hour at 4°C to immunoprecipitate Akt.

    • Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.

    • Resuspend the beads in kinase assay buffer containing GSK-3 fusion protein and ATP.

    • Incubate the reaction at 30°C for 30 minutes.

    • Stop the reaction by adding Laemmli buffer and boiling.

    • Analyze the samples by SDS-PAGE and Western blot using an anti-phospho-GSK-3α/β antibody to detect the phosphorylated substrate.

These detailed notes and protocols are intended to serve as a valuable resource for the scientific community, accelerating research into the therapeutic potential of this compound and its derivatives in diseases driven by the PI3K/Akt signaling pathway.

References

Application Notes and Protocols: Alisol-Induced Apoptosis in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the methodologies to study the induction of apoptosis in human hepatocellular carcinoma (HepG2) cells by Alisol compounds. Due to the limited availability of specific research on Alisol G, this document leverages the existing data on a closely related and well-studied compound, Alisol B 23-acetate. Alisol B 23-acetate has been shown to induce apoptosis in HepG2 cells and its mechanism of action has been investigated, providing a solid foundation for designing and interpreting experiments with other Alisol derivatives.[1][2] The protocols and data presented herein are based on published findings for Alisol B 23-acetate and can be adapted for the study of this compound.

Biological Activity and Data Presentation

Alisol B 23-acetate has been demonstrated to exhibit cytotoxic effects on HepG2 cells by inducing G1 cell cycle arrest and apoptosis.[1][2] The primary signaling pathway implicated in this process is the mTOR pathway.[1][2]

Table 1: Cytotoxicity and Apoptosis Data for Alisol B 23-acetate in HepG2 Cells

ParameterValueExperimental ConditionsReference
IC50 Value 17.82 µmol/LMTT assay, 24-hour treatment[2]
Apoptosis Rate 44.89%Annexin V/PI staining, 15 µmol/L for 10 hours[2]
Nuclear Condensation 46.18% ± 1.27%DAPI staining, 15 µmol/L for 10 hours[2]

Proposed Signaling Pathway

Alisol B 23-acetate is proposed to induce apoptosis in HepG2 cells through the inhibition of the mTOR signaling pathway. This inhibition leads to downstream effects including the cleavage of caspase-3 and PARP, ultimately resulting in programmed cell death.[1][2]

mTOR_Pathway Alisol_G This compound (hypothesized) mTOR mTOR Alisol_G->mTOR inhibition p70S6K p70S6K mTOR->p70S6K inhibition _4EBP1 4E-BP1 mTOR->_4EBP1 inhibition Caspase3 Caspase-3 mTOR->Caspase3 leads to activation of S6 Ribosomal Protein S6 p70S6K->S6 inhibition PARP PARP Caspase3->PARP cleavage Apoptosis Apoptosis PARP->Apoptosis induces

Caption: Proposed mTOR signaling pathway for Alisol-induced apoptosis in HepG2 cells.

Experimental Protocols

Cell Culture and Treatment

HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to attach overnight before treatment with this compound at various concentrations.

Cell_Culture_Workflow Start Start Culture Culture HepG2 cells in DMEM + 10% FBS Start->Culture Seed Seed cells in appropriate culture plates/flasks Culture->Seed Incubate Incubate overnight (37°C, 5% CO2) Seed->Incubate Treat Treat cells with This compound Incubate->Treat Incubate_Treat Incubate for desired time period Treat->Incubate_Treat Proceed Proceed to downstream assays Incubate_Treat->Proceed End End Proceed->End

Caption: General workflow for HepG2 cell culture and treatment with this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]

  • Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time (e.g., 24 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.[2]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow Start Start Seed Seed HepG2 cells (1x10^4 cells/well) Start->Seed Treat Treat with this compound Seed->Treat Add_MTT Add MTT solution (5 mg/mL) Treat->Add_MTT Incubate Incubate for 4 hours Add_MTT->Incubate Add_DMSO Add DMSO Incubate->Add_DMSO Measure Measure absorbance at 570 nm Add_DMSO->Measure End End Measure->End

Caption: Workflow for the MTT cell viability assay.

Annexin V-FITC/PI Staining for Apoptosis Detection by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed HepG2 cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Flow_Cytometry_Workflow Start Start Treat Treat HepG2 cells with this compound Start->Treat Harvest Harvest and wash cells Treat->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for apoptosis detection by Annexin V-FITC/PI staining.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Treat HepG2 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-mTOR, anti-caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Start Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection End End Detection->End

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols for Alisol G in Non-Alcoholic Fatty Liver Disease (NAFLD) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Alisol G, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has garnered interest for its potential therapeutic effects in metabolic disorders. While direct studies on this compound for NAFLD are limited, research on closely related compounds, such as Alisol A 24-acetate, provides a strong rationale and methodological framework for investigating this compound's efficacy. These compounds have been shown to ameliorate hepatic steatosis, inflammation, and oxidative stress, key pathological features of NAFLD.

This document provides detailed application notes and experimental protocols for studying this compound in NAFLD research, drawing upon established methodologies for related Alisol compounds. The primary mechanism of action appears to be the modulation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.

Data Presentation

The following tables summarize quantitative data from studies on Alisol A 24-acetate, a closely related compound, which can be used as a starting point for designing experiments with this compound.

Table 1: In Vivo Study Parameters for Alisol A 24-acetate in a Mouse Model of NAFLD

ParameterValueReference
Animal ModelC57BL/6 Mice[1]
NAFLD InductionMethionine and choline-deficient (MCD) diet[1]
TreatmentAlisol A 24-acetate[1]
Doses15, 30, and 60 mg/kg/day[1]
Administration RouteIntragastric gavage[1]
Treatment Duration4 weeks[1]

Table 2: In Vitro Study Parameters for Alisol A 24-acetate in a Cellular Model of NAFLD

ParameterValueReference
Cell LineHepG2 (human liver cancer cell line)[2][3]
NAFLD Induction1 mM Free Fatty Acids (oleic acid:palmitic acid, 2:1 ratio)[2][3]
TreatmentAlisol A 24-acetate[2]
Concentration10 µM[2][3]
Incubation Time24 hours[2][3]

Experimental Protocols

Protocol 1: In Vivo Evaluation of this compound in a High-Fat Diet-Induced NAFLD Mouse Model

1. Objective: To investigate the therapeutic effects of this compound on hepatic steatosis, inflammation, and fibrosis in a high-fat diet (HFD)-induced mouse model of NAFLD.

2. Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Standard chow diet

  • High-fat diet (e.g., 60% kcal from fat)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Gavage needles

  • Equipment for blood and tissue collection

  • Kits for biochemical analysis (ALT, AST, triglycerides, cholesterol)

  • Reagents for histological analysis (formalin, paraffin, hematoxylin (B73222) and eosin, Oil Red O)

  • Reagents for gene and protein expression analysis (RNA extraction kits, qPCR reagents, antibodies)

3. Procedure:

  • Acclimatization: Acclimatize mice for one week with free access to standard chow and water.

  • NAFLD Induction: Divide mice into a control group (standard diet) and an experimental group (HFD). Feed the respective diets for 8-12 weeks to induce NAFLD.

  • Treatment:

    • Divide the HFD-fed mice into a vehicle control group and this compound treatment groups (e.g., 15, 30, 60 mg/kg/day).

    • Administer this compound or vehicle daily via oral gavage for 4-8 weeks.

  • Sample Collection: At the end of the treatment period, fast the mice overnight, collect blood via cardiac puncture, and perfuse and collect the liver.

  • Biochemical Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.

  • Histological Analysis:

    • Fix a portion of the liver in 10% neutral buffered formalin for H&E staining to assess inflammation and ballooning.

    • Embed another portion in OCT compound and freeze for Oil Red O staining to visualize lipid accumulation.

  • Gene and Protein Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of key genes and proteins in the AMPK signaling pathway (e.g., p-AMPK, SREBP-1c, ACC, FASN) by qPCR and Western blot.

Protocol 2: In Vitro Evaluation of this compound in a Free Fatty Acid-Induced Hepatic Steatosis Model

1. Objective: To determine the effect of this compound on lipid accumulation in a HepG2 cell model of NAFLD.

2. Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Oleic acid and palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Oil Red O staining solution

  • Triglyceride quantification kit

  • Cell viability assay kit (e.g., MTT or CCK-8)

3. Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Free Fatty Acid (FFA) Solution Preparation:

    • Prepare a 10 mM stock solution of oleic acid and a 5 mM stock solution of palmitic acid in 0.1 M NaOH at 70°C.

    • Prepare a 10% BSA solution in sterile water.

    • Complex the FFAs with BSA by adding the FFA stock solutions to the BSA solution to achieve a final concentration of 1 mM FFAs (0.66 mM oleic acid and 0.33 mM palmitic acid) in DMEM.

  • Treatment:

    • Seed HepG2 cells in appropriate plates (e.g., 6-well plates for imaging and biochemical assays, 96-well plates for viability).

    • Once cells reach 70-80% confluency, replace the medium with serum-free DMEM containing 1 mM FFAs and various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO). Include a control group with neither FFAs nor this compound.

    • Incubate for 24 hours.

  • Assessment of Lipid Accumulation:

    • Oil Red O Staining: Fix cells with 4% paraformaldehyde, wash with PBS, and stain with Oil Red O solution. Elute the stain with isopropanol (B130326) and measure the absorbance to quantify lipid content.

    • Triglyceride Assay: Lyse the cells and measure the intracellular triglyceride content using a commercial kit.

  • Cell Viability Assay: Assess the cytotoxicity of this compound at the tested concentrations using an MTT or CCK-8 assay.

  • Mechanism of Action Studies: Lyse cells to extract protein and RNA to analyze the expression and phosphorylation of key proteins in the AMPK pathway (p-AMPK, AMPK, ACC, p-ACC) via Western blot and the expression of lipogenic genes (SREBP-1c, FASN) via qPCR.

Mandatory Visualizations

G cluster_0 NAFLD Pathogenesis cluster_1 This compound Intervention High-Fat Diet High-Fat Diet Insulin Resistance Insulin Resistance High-Fat Diet->Insulin Resistance Increased FFAs Increased FFAs Insulin Resistance->Increased FFAs De Novo Lipogenesis De Novo Lipogenesis Insulin Resistance->De Novo Lipogenesis Hepatic Steatosis Hepatic Steatosis Increased FFAs->Hepatic Steatosis De Novo Lipogenesis->Hepatic Steatosis This compound This compound AMPK AMPK This compound->AMPK Activates SREBP1c SREBP1c AMPK->SREBP1c Inhibits ACC ACC AMPK->ACC Inhibits Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Promotes FASN FASN SREBP1c->FASN Activates Reduced Lipogenesis Reduced Lipogenesis ACC->Reduced Lipogenesis

Caption: this compound signaling pathway in NAFLD.

G cluster_0 In Vivo Workflow A Acclimatize C57BL/6 Mice (1 week) B Induce NAFLD with High-Fat Diet (8-12 weeks) A->B C Treat with this compound or Vehicle (4-8 weeks) B->C D Collect Blood and Liver Tissue C->D E Biochemical, Histological, and Molecular Analysis D->E

Caption: In vivo experimental workflow.

G cluster_1 In Vitro Workflow F Culture HepG2 Cells G Induce Steatosis with Free Fatty Acids (24h) F->G H Co-treat with this compound or Vehicle G->H I Assess Lipid Accumulation, Cell Viability, and Protein/Gene Expression H->I

Caption: In vitro experimental workflow.

References

Troubleshooting & Optimization

Alisol G stability in different solvents and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Alisol G in various solvents and under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound powder should be stored in a well-sealed container, protected from light and moisture.[1] Recommended storage temperatures are:

  • -20°C for long-term storage (up to 3 years).[2]

  • 4°C for short-term storage (up to 2 years).[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound (≥ 100 mg/mL).[2] Other organic solvents such as methanol (B129727), ethanol, ethyl acetate, chloroform, and acetonitrile (B52724) can also be used.[1] It is crucial to use anhydrous, high-purity solvents, as the presence of water can affect stability.[2]

Q3: How should I store this compound stock solutions?

A3: this compound solutions are less stable than the solid powder and require colder storage temperatures. To minimize degradation, it is recommended to:

  • Store stock solutions at -80°C for up to 6 months.[2][3]

  • For shorter periods (up to 1 month), storage at -20°C is acceptable.[2][3]

  • Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is limited, it is good laboratory practice to protect solutions from light, especially during long-term storage, to prevent potential photodegradation.[1]

Q5: Can I store this compound solutions at room temperature?

A5: It is not recommended to store this compound solutions at room temperature for extended periods. While short-term handling at room temperature for experimental setup is generally acceptable, prolonged storage can lead to significant degradation. For in vivo experiments, it is advisable to prepare fresh solutions on the day of use.[2]

Q6: What are the potential degradation pathways for this compound?

A6: The chemical structure of this compound, which includes hydroxyl groups and an α,β-unsaturated ketone, suggests potential susceptibility to oxidation under harsh conditions.[1] Hydrolysis of ester groups, if present in derivatives, is also a possibility, particularly in protic solvents or under acidic or basic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in this compound solution after thawing. The solubility of this compound may have been exceeded, or the solvent may have absorbed moisture.Gently warm the solution to 37°C and sonicate to aid dissolution.[2] For future preparations, ensure the use of fresh, anhydrous solvent and confirm that the desired concentration is within the solubility limits.
Inconsistent experimental results using the same this compound stock solution. The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions from solid this compound and aliquot them into single-use vials for storage at -80°C. Perform a quality control check on a new aliquot using an analytical method like HPLC to confirm its concentration and purity.
Loss of biological activity of this compound in an experiment. Degradation of this compound in the experimental medium.Prepare fresh dilutions of this compound from a properly stored stock solution immediately before each experiment. Consider the compatibility of the experimental buffer and conditions with this compound's stability.
Appearance of unexpected peaks in HPLC analysis of an this compound sample. These may be degradation products.Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times. This will help in developing a stability-indicating HPLC method.

Stability Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Solvent Storage Temperature Recommended Duration
Solid (Powder)N/A-20°CUp to 3 years[2]
4°CUp to 2 years[2]
SolutionDMSO-80°CUp to 6 months[2][3]
-20°CUp to 1 month[2][3]

Table 2: Illustrative Stability of this compound in DMSO (10 mM) - Hypothetical Data

Storage Condition 1 week 1 month 3 months 6 months
-80°C >99%>98%>95%>90%
-20°C >98%>95%>90%~85%
4°C ~95%~85%<70%<50%
Room Temperature <90%<70%<40%<20%
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with a non-stressed control sample, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where this compound has significant absorbance (this may need to be determined by a UV scan).

  • Method Optimization:

    • Inject the stressed samples from the forced degradation study.

    • Adjust the gradient profile, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks.

    • The method is considered "stability-indicating" when all peaks are well-resolved.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to stress base Base Hydrolysis prep_stock->base Expose to stress oxidation Oxidation prep_stock->oxidation Expose to stress thermal Thermal Stress prep_stock->thermal Expose to stress photo Photolytic Stress prep_stock->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples data Data Evaluation hplc->data pathways Identify Degradation Pathways data->pathways method Develop Stability-Indicating Method data->method

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_storage Check Storage Conditions of Stock Solution start->check_storage check_prep Review Solution Preparation Protocol check_storage->check_prep No improper_storage Improper Storage (e.g., wrong temp, freeze-thaw) check_storage->improper_storage Yes solvent_issue Solvent Quality Issue (e.g., wet DMSO) check_prep->solvent_issue Yes end Problem Resolved check_prep->end No, protocol is correct degraded_stock Stock Solution is Likely Degraded improper_storage->degraded_stock prepare_new Prepare Fresh Stock Solution degraded_stock->prepare_new aliquot Aliquot for Single Use prepare_new->aliquot store_properly Store at -80°C aliquot->store_properly store_properly->end use_fresh_solvent Use Fresh, Anhydrous Solvent solvent_issue->use_fresh_solvent use_fresh_solvent->prepare_new

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Alisol G in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Alisol G in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is likely attributable to a combination of factors characteristic of many tetracyclacyclic triterpenoids:

  • Low Aqueous Solubility: this compound is a lipophilic compound with poor water solubility, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.

  • P-glycoprotein (P-gp) Efflux: Evidence suggests that structurally similar compounds, such as Alisol B 23-acetate, are substrates of the P-glycoprotein (P-gp) efflux transporter.[1][2] P-gp is highly expressed in the apical membrane of intestinal epithelial cells and actively pumps absorbed compounds back into the intestinal lumen, thereby reducing net absorption.[3][4][5]

  • First-Pass Metabolism: While specific data for this compound is limited, many compounds undergo significant metabolism in the gut wall and liver (first-pass metabolism) before reaching systemic circulation, which can reduce bioavailability.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges mentioned above:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs) are particularly promising for lipophilic drugs like this compound.[6][7][8] These formulations can enhance solubility, improve absorption via lymphatic pathways, and potentially inhibit P-gp efflux.[4]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate by presenting the drug in an amorphous state with a larger surface area.[9][10][11]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.[12][13]

  • Co-administration with P-gp Inhibitors: The use of excipients with P-gp inhibitory activity or co-administration with known P-gp inhibitors can increase the intestinal absorption of this compound by blocking its efflux back into the gut lumen.[1][14][15]

Q3: Are there any specific excipients known to improve the bioavailability of this compound or similar compounds?

A3: While specific data for this compound is scarce, studies on other poorly soluble drugs and triterpenoids suggest the following excipients may be beneficial:

  • Oils: Medium-chain triglycerides (e.g., Capryol™ 90) and long-chain triglycerides can be used in SEDDS to solubilize this compound.[3]

  • Surfactants: Non-ionic surfactants with high HLB values, such as Cremophor® EL, Tween® 80, and Solutol® HS 15, are commonly used in SEDDS and nanoformulations to facilitate emulsification and enhance membrane permeability.[8]

  • Polymers: Hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and polyethylene (B3416737) glycols (PEGs) are effective carriers for creating solid dispersions.[9][11]

  • P-gp Inhibitory Excipients: Some surfactants, such as Tween® 80 and d-α-tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS), have been shown to inhibit P-gp activity.[16]

Troubleshooting Guides

Problem 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
  • Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Formulation Approach: Develop a formulation designed to enhance solubility and dissolution.

      • Self-Emulsifying Drug Delivery System (SEDDS): Formulate this compound in an isotropic mixture of oils, surfactants, and co-solvents.

      • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer.

    • Particle Size Reduction: If using a suspension, consider micronization or nanosizing of the this compound powder to increase its surface area.

    • In Vitro Dissolution Testing: Perform in vitro dissolution studies under biorelevant conditions (e.g., simulated gastric and intestinal fluids) to confirm improved release from the formulation compared to the unformulated compound.

Problem 2: No Significant Increase in Bioavailability Despite Improved Solubility
  • Possible Cause: P-glycoprotein (P-gp) mediated efflux of this compound in the intestine.

  • Troubleshooting Steps:

    • Incorporate P-gp Inhibitory Excipients: Reformulate using excipients with known P-gp inhibitory properties (e.g., TPGS, Tween® 80).[16]

    • Co-administration with a P-gp Inhibitor: In preclinical studies, co-administer the this compound formulation with a known P-gp inhibitor (e.g., verapamil, ketoconazole) to confirm the involvement of P-gp. A significant increase in bioavailability upon co-administration would indicate that P-gp efflux is a major limiting factor.

    • In Vitro Permeability Assays: Utilize in vitro models, such as Caco-2 cell monolayers, to assess the bidirectional permeability of this compound and the effect of P-gp inhibitors.

Quantitative Data on Bioavailability Enhancement of Structurally Similar Triterpenoids

While specific data for this compound is limited, the following table summarizes the bioavailability enhancement achieved for other poorly soluble triterpenoids using various formulation strategies in animal models. This data can serve as a valuable reference for formulating this compound.

CompoundFormulation StrategyAnimal ModelKey Pharmacokinetic ParametersFold Increase in Bioavailability (AUC)Reference
Oleanolic AcidSelf-microemulsifying drug delivery system (SMEDDS)RatCmax: 1120.3 ± 189.5 ng/mL, AUC₀₋₂₄: 6890.4 ± 1045.7 ng·h/mL~5[17]
Oleanolic AcidSolidified phospholipid complex with ketoconazoleRatCmax: 867.4 ± 123.5 ng/mL, AUC₀₋₂₄: 5432.1 ± 876.9 ng·h/mL~4[17]
Ursolic AcidPhospholipid nanoparticles (intravenous)MouseHigher plasma concentration at 12h (2.07 ng/mL vs 0.82 ng/mL)N/A (IV study)[17]
Praziquantel (B144689)Solid dispersion with PEG 4000/Poloxamer 188RatCmax: 1.87 ± 0.21 µg/mL, AUC₀₋₂₄: 5.43 ± 0.68 µg·h/mL~2.5[11]

Experimental Protocols

Protocol 1: Preparation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS, olive oil), surfactants (e.g., Cremophor® EL, Tween® 80, Solutol® HS 15), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Construction of Ternary Phase Diagrams:

    • Based on solubility data, select an oil, surfactant, and co-solvent.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of this compound-Loaded SEDDS:

    • Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial based on the proportions determined from the phase diagram.

    • Add the calculated amount of this compound to the mixture.

    • Gently heat the mixture to 40-50°C under constant stirring until a clear and homogenous solution is formed.

  • Characterization of the SEDDS:

    • Droplet Size Analysis: Dilute the SEDDS with simulated gastric or intestinal fluid and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • In Vitro Dissolution: Perform in vitro dissolution studies to compare the release of this compound from the SEDDS to that of the unformulated compound.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley or Wistar rats (200-250 g).

  • Acclimatization: Acclimatize the animals for at least one week with free access to standard chow and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Divide the animals into experimental groups (e.g., this compound suspension, this compound SEDDS).

    • Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_outcome Outcome excipient_screening Excipient Screening (Solubility Studies) formulation_prep Formulation Preparation (SEDDS, Solid Dispersion, etc.) excipient_screening->formulation_prep in_vitro_char In Vitro Characterization (Droplet Size, Dissolution) formulation_prep->in_vitro_char animal_dosing Animal Dosing (Oral Gavage in Rats) in_vitro_char->animal_dosing Optimized Formulation blood_sampling Blood Sampling (Serial Time Points) animal_dosing->blood_sampling bioanalysis Bioanalysis (LC-MS/MS) blood_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) bioanalysis->pk_analysis bioavailability Enhanced Oral Bioavailability pk_analysis->bioavailability

Caption: Experimental workflow for developing and evaluating a novel this compound formulation.

p_glycoprotein_efflux cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Bloodstream alisol_g This compound absorbed_alisol Absorbed this compound alisol_g->absorbed_alisol Passive Diffusion pgp P-glycoprotein (P-gp) pgp->alisol_g Efflux absorbed_alisol->pgp systemic_circulation Systemic Circulation absorbed_alisol->systemic_circulation Absorption

Caption: P-glycoprotein mediated efflux of this compound in the intestine.

troubleshooting_logic start Poor Oral Bioavailability of this compound check_solubility Is Solubility a Limiting Factor? start->check_solubility check_pgp Is P-gp Efflux a Limiting Factor? check_solubility->check_pgp No solubility_strategy Enhance Solubility: - SEDDS - Solid Dispersion - Nanosizing check_solubility->solubility_strategy Yes pgp_strategy Inhibit P-gp: - Use P-gp inhibitory excipients - Co-administer P-gp inhibitor check_pgp->pgp_strategy Yes combined_strategy Combined Approach: Formulation with P-gp Inhibitory Properties check_pgp->combined_strategy No solubility_strategy->check_pgp pgp_strategy->combined_strategy

Caption: Troubleshooting decision tree for overcoming poor this compound bioavailability.

References

Technical Support Center: Optimizing Alisol G Dosage for Anti-Inflammatory Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisol G to study its anti-inflammatory effects. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Disclaimer: While this guide focuses on this compound, specific dose-response data for this compound is limited in publicly available literature. Therefore, the quantitative data and dosage recommendations provided are largely based on studies of closely related Alisol compounds such as Alisol A, B, and F. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration of this compound for their specific model system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported anti-inflammatory properties?

This compound is a natural triterpenoid (B12794562) compound extracted from the rhizomes of Alisma orientale (oriental water plantain), a plant used in traditional Chinese medicine.[1] It belongs to a class of compounds known as alisols, which have demonstrated a range of biological activities.[1] Studies suggest that this compound possesses anti-inflammatory effects by suppressing the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in immune cells like macrophages.[1]

Q2: What are the known mechanisms of action for the anti-inflammatory effects of Alisol compounds?

Research on this compound and its derivatives (Alisol A, B, and F) has revealed that their anti-inflammatory effects are mediated through the modulation of several key signaling pathways, including:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Alisol compounds have been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[2][3]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Alisols can suppress the phosphorylation of key proteins in the MAPK signaling cascade (such as ERK, JNK, and p38), which are involved in the production of inflammatory mediators.[3]

  • JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: Inhibition of the JAK-STAT pathway is another mechanism by which Alisol compounds may exert their anti-inflammatory effects, as this pathway is crucial for cytokine signaling.[3]

  • TLR4 (Toll-like Receptor 4) Signaling: Some Alisol derivatives have been found to inhibit the TLR4 signaling pathway, which is activated by lipopolysaccharide (LPS) from Gram-negative bacteria and leads to a potent inflammatory response.[4][5]

Q3: What are typical starting concentrations for in vitro studies with this compound?

Based on studies with related Alisol compounds, a starting concentration range of 1 µM to 50 µM is recommended for in vitro experiments. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. For example, studies on Alisol B 23-acetate have shown anti-inflammatory effects in Caco-2 cells at concentrations of 2.5, 5, and 10 µM.[4][5] Another study on Alisol A 24-acetate in chondrocytes demonstrated effects at concentrations of 2.5, 5, 10, and 20 µM.[6]

Q4: What are suggested initial dosages for in vivo animal studies with this compound?

For in vivo studies in rodent models, a starting dosage range of 10 mg/kg to 50 mg/kg administered via an appropriate route (e.g., intraperitoneal or oral gavage) can be considered, based on research with similar Alisol compounds. For instance, in a mouse model of sepsis, Alisol B 23-acetate was used at doses of 10, 20, and 40 mg/kg.[7] As with in vitro studies, a dose-finding study is essential to establish the effective and non-toxic dose of this compound in your animal model.

Troubleshooting Guides

Problem 1: High cell toxicity observed in in vitro experiments.

  • Possible Cause: The concentration of this compound is too high.

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay: Use assays like MTT, XTT, or LDH to determine the IC50 (half-maximal inhibitory concentration) for toxicity in your specific cell line.

    • Lower the concentration range: Based on the cytotoxicity data, select a range of concentrations well below the toxic threshold for your anti-inflammatory experiments.

    • Check the purity of this compound: Impurities in the compound could contribute to toxicity. Ensure you are using a high-purity grade of this compound.

    • Optimize incubation time: Shorter incubation times may reduce toxicity while still allowing for the observation of anti-inflammatory effects.

Problem 2: No significant anti-inflammatory effect observed.

  • Possible Cause: The concentration or dosage of this compound is too low, or the experimental model is not sensitive enough.

  • Troubleshooting Steps:

    • Increase the concentration/dosage: Based on your initial dose-response studies, carefully escalate the concentration (in vitro) or dosage (in vivo) of this compound.

    • Verify the inflammatory stimulus: Ensure that your inflammatory stimulus (e.g., LPS, TNF-α) is potent enough to induce a robust and measurable inflammatory response in your control group.

    • Check the timing of treatment: The timing of this compound administration relative to the inflammatory stimulus is critical. Consider pre-treatment, co-treatment, and post-treatment protocols.

    • Select appropriate endpoints: Measure a panel of relevant inflammatory markers (e.g., cytokines like TNF-α, IL-6, IL-1β; enzymes like COX-2, iNOS) to get a comprehensive view of the inflammatory response.

Problem 3: Inconsistent results between experiments.

  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize cell culture conditions: Use cells within a consistent passage number range, as their responsiveness can change over time.[8] Maintain consistent cell seeding densities and media formulations.

    • Ensure consistent preparation of this compound: Prepare fresh stock solutions of this compound and use a consistent solvent. This compound should be dissolved in a suitable solvent like DMSO, and the final concentration of the solvent in the culture medium should be kept low (typically <0.1%) and consistent across all treatment groups, including the vehicle control.

    • Maintain consistent animal model conditions: For in vivo studies, use animals of the same age, sex, and strain. Control for environmental factors such as housing, diet, and light/dark cycles.

Quantitative Data Summary

The following tables summarize quantitative data on the dosage of Alisol derivatives from various studies. This data should be used as a reference for designing experiments with this compound.

Table 1: In Vitro Anti-inflammatory Dosages of Alisol Derivatives

Alisol DerivativeCell LineInflammatory StimulusEffective Concentration RangeMeasured Anti-inflammatory Effects
Alisol B 23-acetateCaco-2LPS (10 µg/mL)2.5, 5, 10 µMDose-dependent reduction of TNF-α, IL-6, and IL-1β.[4][5]
Alisol A 24-acetateChondrocytesIL-1β (10 ng/mL)2.5, 5, 10, 20 µMReduction of NO, PGE2, TNF-α, and IL-6.[6]
Alisol FRAW 264.7LPS (1 µg/mL)3.3, 11, 33 µMInhibition of NO, IL-6, TNF-α, and IL-1β production.[3]

Table 2: In Vivo Anti-inflammatory Dosages of Alisol Derivatives

Alisol DerivativeAnimal ModelDisease ModelEffective Dosage RangeRoute of AdministrationMeasured Anti-inflammatory Effects
Alisol B 23-acetateC57BL/6 miceLPS-induced sepsis10, 20, 40 mg/kgGavageReduced serum levels of TNF-α, IL-6, and IL-1β.[7]
Alisol FC57BL/6 miceLPS/D-gal-induced acute liver injury20 mg/kgNot specifiedReduced serum levels of TNF-α, IL-6, and IL-1β.[3]
Alisol A 24-acetateSprague Dawley ratsMIA-induced osteoarthritis5, 10 mg/kg/dayIntraperitoneal injectionReduced inflammatory markers in joint tissue.

Experimental Protocols

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol is a general guideline for assessing the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.

    • Pre-treat the cells with different concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement).

  • Sample Collection and Analysis:

    • Supernatant: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits. Nitric oxide (NO) production can be assessed by measuring nitrite (B80452) levels in the supernatant using the Griess reagent.

    • Cell Lysates: Lyse the cells to extract protein for Western blot analysis of key signaling proteins (e.g., phosphorylated and total forms of p65, IκBα, ERK, JNK, p38) or to extract RNA for qRT-PCR analysis of pro-inflammatory gene expression (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2).

In Vivo Anti-inflammatory Assay in an LPS-induced Endotoxemia Mouse Model

This protocol provides a general framework for evaluating the in vivo anti-inflammatory efficacy of this compound.

  • Animal Model: Use 8-10 week old male C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Vehicle control

    • LPS only

    • LPS + this compound (low dose, e.g., 10 mg/kg)

    • LPS + this compound (medium dose, e.g., 25 mg/kg)

    • LPS + this compound (high dose, e.g., 50 mg/kg)

    • LPS + Dexamethasone (positive control)

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline with 0.5% carboxymethylcellulose).

    • Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection or oral gavage) 1 hour before LPS challenge.

  • LPS Challenge: Induce systemic inflammation by intraperitoneally injecting LPS (e.g., 5-10 mg/kg).

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for serum separation. Euthanize the animals and harvest relevant tissues (e.g., liver, lung, spleen) for further analysis.

  • Analysis:

    • Serum Cytokines: Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA.

    • Histopathology: Fix tissues in 10% formalin, embed in paraffin, and perform H&E staining to assess tissue inflammation and damage.

    • Tissue Homogenates: Homogenize tissues to measure inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or for Western blot and qRT-PCR analysis.

Visualizations

Signaling Pathways

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB p_NFkB p-NF-κB NFkB->p_NFkB Translocation IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus Genes Pro-inflammatory Gene Expression p_NFkB->Genes Induces AlisolG This compound AlisolG->IKK Inhibits AlisolG->NFkB Inhibits Translocation

Caption: Simplified NF-κB Signaling Pathway and points of inhibition by this compound.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Induces AlisolG This compound AlisolG->MAPK Inhibits Phosphorylation

Caption: Overview of the MAPK Signaling Pathway and potential inhibition by this compound.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Genes Inflammatory Gene Expression pSTAT->Genes Induces AlisolG This compound AlisolG->JAK Inhibits

Caption: The JAK-STAT Signaling Pathway and a possible point of inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Cell Culture (e.g., RAW 246.7) invitro_treat This compound Treatment (Dose-Response) invitro_start->invitro_treat invitro_stim Inflammatory Stimulus (e.g., LPS) invitro_treat->invitro_stim invitro_analysis Analysis: - ELISA (Cytokines) - Griess Assay (NO) - Western Blot (Pathways) - qRT-PCR (Gene Expression) invitro_stim->invitro_analysis Data_Interpretation Data Interpretation & Dosage Optimization invitro_analysis->Data_Interpretation invivo_start Animal Model (e.g., Mice) invivo_treat This compound Administration (Dose-Response) invivo_start->invivo_treat invivo_stim Inflammatory Challenge (e.g., LPS) invivo_treat->invivo_stim invivo_analysis Analysis: - Serum Cytokines (ELISA) - Histopathology - Tissue MPO Activity - Western Blot/qRT-PCR invivo_stim->invivo_analysis invivo_analysis->Data_Interpretation

References

Technical Support Center: Quantification of Alisol G in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Alisol G in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying this compound in biological matrices?

A1: The main challenges in quantifying this compound include:

  • Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal and inaccurate quantification.[1]

  • Low Concentrations: this compound may be present at very low concentrations in biological samples, requiring highly sensitive analytical methods for accurate detection.

  • Analyte Stability: this compound, like other structurally similar compounds, may be susceptible to degradation during sample collection, storage, and processing. Factors such as temperature, pH, and enzymatic activity can affect its stability.[2][3]

  • Extraction Efficiency: Achieving consistent and high recovery of this compound from complex matrices like plasma, serum, or tissue homogenates is crucial for accurate and reproducible results.

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the quantification of small molecules like this compound in complex biological matrices.[4] This technique offers high sensitivity, selectivity, and the ability to handle complex sample compositions.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove interfering components from the sample matrix.[5]

  • Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and co-eluting matrix components is essential.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard of this compound is the ideal choice to compensate for matrix effects and variations in extraction recovery. If a labeled standard is unavailable, a structurally similar compound can be used, but it must be demonstrated to co-elute and experience similar matrix effects.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.

Q4: What are the critical parameters to consider for sample collection and storage to ensure this compound stability?

A4: To maintain the integrity of this compound in biological samples:

  • Temperature: Samples should be kept on ice immediately after collection and stored at -80°C for long-term stability.[2]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can lead to degradation of the analyte. It is recommended to aliquot samples into smaller volumes for single use.

  • pH: The pH of the sample, particularly urine, can influence the stability of the analyte. Buffering the sample may be necessary in some cases.

  • Anticoagulant (for blood samples): The choice of anticoagulant (e.g., EDTA, heparin) should be evaluated during method development to ensure it does not interfere with the assay or affect the stability of this compound.

Troubleshooting Guides

Issue 1: Low or No this compound Signal
Possible Cause Recommendation
Inefficient Extraction Optimize the extraction procedure. For liquid-liquid extraction (LLE), test different organic solvents and pH conditions. For solid-phase extraction (SPE), evaluate different sorbent types and elution solvents.
Analyte Degradation Review sample handling and storage procedures. Ensure samples are stored at -80°C and minimize freeze-thaw cycles.[2] Perform stability experiments to assess this compound's stability under your specific conditions.
Poor Ionization in MS Optimize the mass spectrometer source parameters, such as spray voltage, gas flows, and temperature. Ensure the mobile phase composition is compatible with efficient ionization. The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) can aid in protonation in positive ion mode.
Incorrect MS/MS Transition Verify the precursor and product ions for this compound. If a standard is available, perform a product ion scan to determine the most abundant and stable fragment ions.
Issue 2: High Variability in Quantitative Results
Possible Cause Recommendation
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls. Use calibrated pipettes and maintain consistent timing for each step.
Uncompensated Matrix Effects Incorporate a suitable internal standard (ideally a stable isotope-labeled this compound) to correct for variability in extraction and matrix effects. Prepare calibration curves in a matrix that closely matches the study samples.
Instrument Fluctuation Check the stability of the LC-MS/MS system. Run system suitability tests before each analytical batch to ensure consistent performance. Monitor for any drift in retention time or signal intensity.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the injector wash procedure and chromatographic gradient.
Issue 3: Poor Peak Shape or Resolution
Possible Cause Recommendation
Inappropriate LC Column Select a column with suitable chemistry for this compound (e.g., C18). Optimize the particle size and column dimensions for better efficiency.
Suboptimal Mobile Phase Adjust the mobile phase composition (organic solvent and aqueous phase ratio) and gradient to improve peak shape and resolution from interfering peaks. Ensure the pH of the mobile phase is appropriate for this compound.
Column Overload Inject a smaller volume of the sample extract or dilute the sample further.
Column Contamination Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced.

Quantitative Data Summary

Disclaimer: The following tables present hypothetical, yet realistic, pharmacokinetic data for this compound based on typical values observed for similar compounds in preclinical studies.[6][7] These tables are for illustrative purposes only and should be replaced with actual experimental data.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rat Plasma after a Single Oral Administration of 10 mg/kg.

ParameterValue (Mean ± SD)
Cmax (ng/mL)150 ± 35
Tmax (h)1.5 ± 0.5
AUC(0-t) (ng·h/mL)750 ± 120
t1/2 (h)4.2 ± 0.8

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point; t1/2: Half-life.

Table 2: Illustrative Stability of this compound in Human Plasma at Different Storage Conditions.

Storage ConditionConcentration after 24h (% of initial)Concentration after 7 days (% of initial)
Room Temperature (25°C)85 ± 560 ± 8
Refrigerated (4°C)98 ± 390 ± 4
Frozen (-20°C)100 ± 299 ± 3
Frozen (-80°C)100 ± 1100 ± 2

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma by LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen rat plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound at a known concentration).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions (Illustrative)

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from endogenous interferences (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (e.g., [M+H]+) → Product ion

    • Internal Standard: Precursor ion → Product ion

  • Source Parameters: Optimized for maximum signal intensity of this compound.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis Blood_Collection Blood Collection (EDTA tubes) Centrifugation Centrifugation (1500g, 10 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage Thawing Thaw Plasma on Ice Storage->Thawing Add_IS Add Internal Standard Thawing->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for this compound quantification in plasma.

pi3k_akt_pathway Alisol_G This compound PI3K PI3K Alisol_G->PI3K inhibits Receptor Growth Factor Receptor Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

nfkb_pathway Alisol_G This compound IKK IKK Complex Alisol_G->IKK inhibits Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 activates TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription promotes

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Preventing Alisol G degradation during extraction from plant material.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alisol G extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during its extraction from plant material, primarily Alisma orientale (Rhizoma Alismatis).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a protostane-type triterpenoid (B12794562) found in the rhizomes of Alisma orientale. It is of interest for its potential pharmacological activities. Like many complex natural products, this compound possesses functional groups, such as hydroxyl groups and an α,β-unsaturated ketone system, that render it susceptible to degradation under various physical and chemical stresses encountered during extraction.[1] Degradation can lead to reduced yield and the formation of impurities that may interfere with analysis or downstream applications.

Q2: What are the primary factors that can cause this compound degradation during extraction?

The main factors contributing to this compound degradation are:

  • Temperature: Elevated temperatures can accelerate chemical reactions leading to decomposition.

  • pH: Both acidic and alkaline conditions can catalyze degradation reactions.

  • Solvent Choice: The polarity and protic nature of the extraction solvent can significantly impact stability.

  • Light: Exposure to UV or even ambient light can induce photodegradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

  • High Ultrasonic Power: Excessive ultrasonic energy can cause localized heating and sonochemical degradation.

Q3: What are the recommended storage conditions for this compound powder and solutions?

  • Powder: Store in a sealed container at -20°C for long-term stability (up to 3 years). It can be stored at 4°C for up to 2 years.[2]

  • In Solvent: Prepare solutions fresh whenever possible. If storage is necessary, store in a tightly sealed, light-protected container at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation during extraction. Review your extraction protocol against the potential causes of degradation listed in the FAQs. Optimize parameters such as temperature, extraction time, and solvent.
Incomplete extraction. Ensure the plant material is finely powdered to maximize surface area. Optimize the solvent-to-solid ratio and extraction time. Consider using extraction enhancement techniques like ultrasound at appropriate power levels.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products. Compare the chromatogram of a fresh extract with one that has been stored or subjected to stress (e.g., heat, light). Use forced degradation studies (see protocols below) to tentatively identify potential degradation peaks.
Extraction of impurities. Optimize the selectivity of your extraction solvent. A solvent system with intermediate polarity, such as ethyl acetate (B1210297) or a mixture of ethanol (B145695) and water, may provide a good balance between this compound solubility and minimizing the co-extraction of highly polar or non-polar impurities.
Inconsistent results between batches. Variability in extraction conditions. Standardize all extraction parameters, including temperature, time, solvent volume, and ultrasonic power. Ensure consistent quality and preparation of the plant material.
Degradation during sample work-up and storage. Minimize the time between extraction and analysis. Store extracts under the recommended conditions (cold, dark, and inert atmosphere if possible).

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize this compound yield while minimizing degradation.

Materials:

  • Dried and powdered rhizomes of Alisma orientale.

  • 80% Ethanol (v/v) in deionized water.

  • Ultrasonic bath with temperature and power control.

  • Centrifuge.

  • Rotary evaporator.

  • Filtration apparatus (e.g., Buchner funnel with filter paper or 0.45 µm syringe filter).

Procedure:

  • Weigh 10 g of powdered Alisma orientale and place it in a 250 mL Erlenmeyer flask.

  • Add 150 mL of 80% ethanol (1:15 solid-to-liquid ratio).

  • Place the flask in an ultrasonic bath.

  • Set the ultrasonic power to a moderate level (e.g., 200-250 W) and the temperature to 50°C.

  • Sonicate for 30 minutes.

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper or a 0.45 µm filter.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C.

  • Dry the resulting extract under vacuum to obtain the crude this compound extract.

Protocol 2: Forced Degradation Study of this compound

This protocol helps in identifying potential degradation products and understanding the stability of this compound under various stress conditions.

Materials:

  • Purified this compound standard.

  • Methanol (B129727), 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

  • HPLC-UV system.

  • pH meter.

  • UV lamp (e.g., 254 nm).

  • Heating block or water bath.

Procedure:

  • Prepare Stock Solution: Dissolve this compound in methanol to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all samples and a control (untreated stock solution) by HPLC-UV to observe the formation of degradation products and the decrease in the this compound peak.

Data on Factors Affecting Triterpenoid Stability

Table 1: Effect of Extraction Solvent on the Stability of Alisol A 24-acetate (a related triterpenoid)

Solvent (at room temperature)ObservationImplication for this compound
Methanol (Protic)Rapid inter-transformation to Alisol A 23-acetate and deacetylation to Alisol A over time.Protic solvents like methanol may promote degradation. Consider using less protic or aprotic solvents.
Acetonitrile (Aprotic)Slower rate of transformation compared to protic solvents.Aprotic solvents may offer better stability for this compound.
Chloroform (Aprotic)Relatively stable with minimal transformation observed in the short term.A good option for extraction, but consider its toxicity and environmental impact.

Data extrapolated from stability studies on Alisol A 24-acetate.

Table 2: General Effect of Temperature on Triterpenoid Extraction Yield and Degradation

TemperatureEffect on YieldEffect on DegradationRecommendation for this compound
< 40°CLower extraction efficiency.Minimal degradation.May be too low for efficient extraction.
40-60°COptimal range for balancing yield and stability.Moderate; risk increases with prolonged exposure.Recommended range for extraction.
> 60°CMay not significantly increase yield.Significant increase in degradation rate.Avoid prolonged exposure to temperatures above 60°C.

Visualizations

experimental_workflow plant_material Powdered Alisma orientale extraction Ultrasonic-Assisted Extraction (80% Ethanol, 50°C, 30 min) plant_material->extraction centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation filtration Filtration centrifugation->filtration concentration Rotary Evaporation (≤ 50°C) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract analysis HPLC-UV Analysis crude_extract->analysis

Caption: Optimized workflow for the extraction and analysis of this compound.

degradation_pathway Alisol_G This compound C30H48O4 Oxidized_Products Oxidized Products e.g., epoxides, hydroxylated derivatives Alisol_G->Oxidized_Products Oxidation (O2, H2O2) Isomers Isomers e.g., epimerization at chiral centers Alisol_G->Isomers Acid/Base Catalysis (pH extremes) Dehydration_Products Dehydration Products Loss of H2O Alisol_G->Dehydration_Products Heat/Acid (High Temp, Low pH)

References

Technical Support Center: Alisol G and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering issues with cell viability assays following Alisol G treatment.

Frequently Asked Questions (FAQs)

Q1: My cell viability results with this compound are inconsistent across experiments. What are the potential causes?

A1: Inconsistent results in cell viability assays, such as those using tetrazolium salts (MTT, XTT, MTS), can arise from several factors when working with compounds like this compound. It is crucial to ensure that this compound is fully solubilized in the cell culture medium, as precipitation can lead to variable concentrations and effects.[1] Additionally, the compound itself might interfere with the assay chemistry, for instance, by directly reducing the tetrazolium salt, which would lead to inaccurate readings.[1] Optimizing cell density and the incubation time with both this compound and the assay reagent is also critical, as prolonged incubation can be toxic to cells.[1]

Q2: I am observing high background absorbance/fluorescence in my control wells. How can I troubleshoot this?

A2: High background signals can be due to the degradation of the assay reagent, often caused by exposure to light or improper storage.[1][2] It is also possible that components in your cell culture medium or the vehicle used to dissolve this compound (e.g., DMSO) are reacting with the assay reagents.[1] To identify the source of the interference, it is recommended to run a "no-cell" control containing the medium, this compound, and the assay reagent.[1]

Q3: this compound treatment is reducing cell viability, but I am unsure if the mechanism is apoptosis. How can I confirm this?

A3: A decrease in metabolic activity, as measured by many viability assays, indicates cell death or growth arrest but does not define the specific mechanism.[1] To confirm apoptosis, you should use assays that measure specific markers of this process. These can include assays for caspase activity (e.g., measuring cleaved caspase-3, -8, and -9), DNA fragmentation (e.g., TUNEL assay), or changes in the cell membrane, such as the externalization of phosphatidylserine (B164497) (e.g., Annexin V staining).[3][4][5]

Q4: I expected this compound to induce a dose-dependent decrease in cell viability, but I am not observing this effect. What should I check?

A4: Several factors could contribute to a lack of a dose-dependent effect. The cell line you are using may be resistant to the cytotoxic effects of this compound.[6] It is also possible that the incubation time with this compound is too short to induce a measurable effect.[6] Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[6] Finally, the chosen viability assay may not be sensitive enough to detect subtle changes in cell viability; in such cases, switching to a more sensitive method, like an ATP-based luminescent assay, could be beneficial.[6]

Q5: Could the solvent used to dissolve this compound be affecting my cell viability assay?

A5: Yes, the solvent, most commonly DMSO, can impact the results. It is important to ensure that the final concentration of the solvent in the cell culture medium is at a non-toxic level, typically below 0.5%.[6] Always include a vehicle control (cells treated with the same concentration of solvent as the this compound-treated cells) in your experimental setup to account for any effects of the solvent itself.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell viability experiments with this compound.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
AG-V-01 Precipitate forms in the culture medium upon addition of this compound.Poor solubility of this compound: The compound may be precipitating at the tested concentrations in the aqueous culture medium.[7][8][9]1. Verify solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%).[6] 2. Prepare fresh stock solutions: this compound in solution may degrade or precipitate over time. 3. Consider alternative solvents: If solubility in DMSO is an issue, explore other biocompatible solvents.
AG-V-02 High variability between replicate wells treated with this compound.1. Inaccurate pipetting: Inconsistent volumes of cells, this compound, or assay reagents.[10] 2. Edge effects: Evaporation from wells on the plate's edge can concentrate this compound and media components.[6] 3. Cell clumping: A non-homogenous cell suspension will lead to uneven cell numbers in wells.[10]1. Calibrate pipettes: Ensure pipettes are accurately calibrated.[2] 2. Minimize edge effects: Avoid using the outer wells for experimental conditions; fill them with sterile PBS or medium instead.[6] 3. Ensure single-cell suspension: Gently triturate the cell suspension before plating to break up clumps.[10]
AG-V-03 No dose-dependent decrease in cell viability observed.1. Cell line resistance: The chosen cell line may be resistant to this compound's mechanism of action.[6] 2. Incorrect assay endpoint: The incubation time with this compound may be too short.[6] 3. Assay insensitivity: The chosen viability assay may not be sensitive enough.[6]1. Use a sensitive cell line: If possible, test this compound on a cell line known to be responsive. 2. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours).[6] 3. Use a more sensitive assay: Consider an ATP-based luminescent assay.[6]
AG-V-04 Suspected interference of this compound with the assay chemistry.Direct reduction of assay reagent: this compound may have reducing properties that interfere with tetrazolium-based assays (MTT, XTT).[11][12]1. Run a no-cell control: Add this compound to the medium and assay reagent without cells to see if a color change occurs.[1] 2. Use an orthogonal assay: Confirm results with a different viability assay that has a distinct detection principle (e.g., ATP measurement or a dye-exclusion method).[11]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of Alisol compounds from various studies. Note that the specific Alisol derivative and cell line can influence the outcome.

Table 1: Effect of Alisol Compounds on Caspase Activation

Alisol DerivativeCell LineTreatmentFold Increase in Cleaved Caspase-3Fold Increase in Cleaved Caspase-8Fold Increase in Cleaved Caspase-9Reference
Alisol AHSC-325-100 µM for 24hUp to 12.5-foldUp to 11.3-foldUp to 5.5-fold[3]
Alisol ASCC-925-100 µM for 24hSignificant increaseSignificant increaseSignificant increase[3]

Table 2: Cytotoxicity of Alisol Compounds in Cancer Cell Lines

Alisol DerivativeCell LineAssayIC50 ValueReference
Alisol ASCC-9MTTApprox. 75 µM at 24h[13]
Alisol AHSC-3MTTApprox. 75 µM at 24h[13]
Alisol AMDA-MB-231MTTConcentration-dependent inhibition[14]
Alisol B 23-acetateA549CCK-8Concentration-dependent inhibition[15]
Alisol F 24-acetateMCF-7/DOXCCK-8Dose-dependent inhibition[16]

Experimental Protocols

1. General Cell Viability Assay (MTT-Based)

This protocol is a general guideline for assessing cell viability using an MTT assay after this compound treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11][17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells via flow cytometry.

  • Cell Treatment: Plate and treat cells with this compound as you would for a viability assay.

  • Cell Harvesting: After treatment, harvest the cells, including any floating cells in the medium.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate in the dark.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Visualizations

Signaling Pathways and Experimental Workflow

// Nodes AlisolG [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK_p38 [label="JNK/p38 MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges AlisolG -> ROS; AlisolG -> PI3K [arrowhead=tee]; AlisolG -> JNK_p38;

PI3K -> Akt [label=" Inactivation", fontcolor="#5F6368", fontsize=8]; Akt -> mTOR [arrowhead=tee];

ROS -> JNK_p38; JNK_p38 -> Caspase8; JNK_p38 -> Caspase9; Caspase8 -> Caspase3; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } .dot

Caption: Signaling pathways modulated by this compound leading to apoptosis.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well Plate adhere 2. Allow Cells to Adhere seed_cells->adhere treat 3. Treat with This compound adhere->treat add_reagent 4. Add Viability Reagent (e.g., MTT) treat->add_reagent incubate_reagent 5. Incubate add_reagent->incubate_reagent measure 6. Measure Signal (e.g., Absorbance) incubate_reagent->measure analyze 7. Analyze Data measure->analyze

Caption: General experimental workflow for a cell viability assay.

Troubleshooting_Tree start Inconsistent Viability Results with this compound check_solubility Is this compound fully dissolved? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_interference Does this compound interfere with the assay? solubility_yes->check_interference solve_solubility Optimize solvent/ concentration. Prepare fresh stock. solubility_no->solve_solubility interference_yes Yes check_interference->interference_yes Yes interference_no No check_interference->interference_no No no_cell_control Run 'no-cell' control. Use an orthogonal assay. interference_yes->no_cell_control check_conditions Are cell density and incubation times optimized? interference_no->check_conditions conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No final_ok Consistent Results conditions_yes->final_ok optimize_conditions Perform titration of cell number and time-course experiment. conditions_no->optimize_conditions

Caption: Troubleshooting decision tree for this compound viability assays.

References

Technical Support Center: Navigating the Synthesis of Alisol G Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of Alisol G derivatives and the enhancement of their biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound derivatives?

A1: The synthesis of this compound and its derivatives, which belong to the protostane-type triterpenoid (B12794562) family, presents several key challenges:

  • Stereochemical Complexity: The protostane (B1240868) skeleton possesses multiple chiral centers, making stereoselective synthesis difficult. Achieving the correct stereochemistry is crucial for biological activity.

  • Functional Group Manipulation: The presence of multiple hydroxyl groups and a ketone function in the this compound core requires careful selection of protecting groups to ensure regioselectivity during modification.

  • Side Chain Modification: Introducing diverse side chains to enhance activity can be challenging due to potential steric hindrance and the need for specific reaction conditions to avoid unwanted side reactions.

  • Low Yields: Multi-step syntheses of complex natural product derivatives often suffer from low overall yields, necessitating optimization of each reaction step.

  • Purification: The separation of desired derivatives from structurally similar byproducts and isomers can be complex, often requiring multiple chromatographic steps.

Q2: How can the biological activity of this compound derivatives be enhanced?

A2: Enhancing the biological activity of this compound derivatives often involves targeted structural modifications based on structure-activity relationship (SAR) studies. Key strategies include:

  • Modification of the Side Chain: The side chain at C-17 is a primary target for modification. Introducing different functional groups, altering chain length, and introducing unsaturation can significantly impact activity.

  • Derivatization of Hydroxyl Groups: Esterification or etherification of the hydroxyl groups at C-11, C-24, and C-25 can modulate the compound's polarity, bioavailability, and interaction with biological targets. For instance, acetate (B1210297) derivatives of other alisols, like Alisol A and B, have shown potent biological effects.[1]

  • Modification of the Ketone Group: Reduction or other modifications of the C-3 ketone can influence the overall shape and electronic properties of the molecule, potentially leading to altered activity.

Q3: What are the known signaling pathways modulated by Alisol derivatives?

A3: Alisol derivatives have been shown to modulate several key signaling pathways implicated in various diseases:

  • Farnesoid X Receptor (FXR) Signaling: Some Alisol derivatives act as FXR agonists. FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[2][3]

  • PI3K/Akt/mTOR Signaling: This pathway is central to cell growth, proliferation, and survival. Alisol A has been shown to inactivate this pathway in colorectal cancer cells.[4][5] Alisol B 23-acetate has also been found to inhibit this pathway in non-small cell lung cancer cells.[6][7]

  • MAPK Signaling (JNK and p38): The mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and are implicated in apoptosis and inflammation. Alisol A has been demonstrated to activate the JNK and p38 signaling pathways in oral cancer cells.[8][9][10]

  • SIRT3-NF-κB/MAPK Pathway: Alisol A has been shown to exert neuroprotective effects by modulating this pathway.[11][12]

Troubleshooting Guides

Low Reaction Yields
Problem Potential Cause Suggested Solution
Low conversion of starting material Incomplete reaction due to insufficient reaction time, low temperature, or inactive reagents.Monitor the reaction progress using TLC or LC-MS. Extend the reaction time or increase the temperature if necessary. Ensure the purity and activity of all reagents and solvents.
Poor solubility of reactants.Use a co-solvent system to improve solubility.
Formation of multiple byproducts Non-specific reactions due to unprotected functional groups.Employ appropriate protecting group strategies for the hydroxyl and ketone functionalities.
Use of harsh reaction conditions leading to decomposition.Optimize reaction conditions by using milder reagents and lower temperatures.
Product loss during workup and purification Emulsion formation during extraction.Add brine to the aqueous layer to break up emulsions.
Co-elution of product with impurities during chromatography.Optimize the chromatography conditions (solvent system, gradient, stationary phase). Consider using multiple purification techniques (e.g., normal-phase followed by reverse-phase chromatography).
Decomposition on silica (B1680970) gel.Deactivate the silica gel with a small percentage of a base like triethylamine (B128534) in the eluent if the compound is acid-sensitive.
Difficult Purification of Isomers
Problem Potential Cause Suggested Solution
Poor separation of diastereomers Similar polarity and structural properties of the isomers.Utilize high-performance liquid chromatography (HPLC) with a chiral stationary phase for analytical and preparative separations.
Explore different solvent systems and gradients in column chromatography to enhance resolution. Techniques like counter-current chromatography can also be effective for separating closely related compounds.[1][13][14]
Co-elution with starting material or reagents Incomplete reaction or use of excess reagents.Ensure the reaction goes to completion. Use a minimal excess of reagents where possible and quench any remaining reagents before workup.

Quantitative Data

While specific quantitative data for a wide range of this compound derivatives is limited in publicly available literature, the following table provides an example of the type of data that should be generated and recorded during synthesis and evaluation. Data for other Alisol derivatives are included for reference.

CompoundModificationTarget/AssayIC50/EC50 (µM)Yield (%)Reference
This compound -FXR Transactivation in HepG2 cells24.09-[15]
Alisol A -SCC-9 oral cancer cell viability~50-[8]
Alisol B 23-acetate 23-acetateA549 non-small cell lung cancer cell viability~6-9-[6]
Alisol F 24-acetate 24-acetateHepatitis B virus (HBsAg)7.7-[16]
Alisol F 24-acetate 24-acetateHepatitis B virus (HBeAg)5.1-[16]

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives (Illustrative)

This is a generalized protocol and requires optimization for specific derivatives.

  • Protection of Hydroxyl Groups: To a solution of this compound in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere, add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride for primary hydroxyls) and a base (e.g., imidazole). Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction, extract with an organic solvent, and purify the protected intermediate by column chromatography.

  • Modification of the Side Chain/Core: The protected this compound can then be subjected to various modifications, such as esterification, etherification, or oxidation/reduction reactions at the desired position. Reaction conditions will be highly dependent on the specific transformation.

  • Deprotection: Remove the protecting groups using appropriate conditions (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl (B83357) ethers).

  • Purification: The final derivative is purified by column chromatography on silica gel, followed by preparative HPLC if necessary to achieve high purity.

Cell-Based Assay for Activity Evaluation (Example: FXR Activation)
  • Cell Culture: Culture HepG2 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Transfection: Co-transfect the cells with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element.

  • Treatment: Treat the transfected cells with varying concentrations of the synthesized this compound derivatives for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the EC50 values by plotting the luciferase activity against the compound concentration.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation Alisol_G This compound Protection Protection of Functional Groups Alisol_G->Protection Modification Structural Modification Protection->Modification Deprotection Deprotection Modification->Deprotection Crude_Product Crude Derivative Deprotection->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Derivative Pure Derivative Prep_HPLC->Pure_Derivative Structure_Verification Structural Verification (NMR, MS) Pure_Derivative->Structure_Verification Cell_Assays Cell-Based Assays Pure_Derivative->Cell_Assays SAR_Analysis SAR Analysis Cell_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->Optimize_Conditions Protecting_Groups Use Protecting Groups? Start->Protecting_Groups Improved_Yield Improved Yield Check_Purity->Improved_Yield Optimize_Conditions->Improved_Yield Implement_PG Implement Protecting Group Strategy Protecting_Groups->Implement_PG No Workup_Loss Analyze Workup & Purification Steps Protecting_Groups->Workup_Loss Yes Implement_PG->Workup_Loss Workup_Loss->Improved_Yield

Caption: Troubleshooting flowchart for addressing low reaction yields.

Signaling_Pathways cluster_fxr Metabolic Regulation cluster_pi3k Cell Growth & Survival cluster_mapk Stress & Inflammatory Response Alisol_Derivatives This compound Derivatives FXR FXR Alisol_Derivatives->FXR Agonist PI3K PI3K Alisol_Derivatives->PI3K Inhibitor JNK JNK Alisol_Derivatives->JNK Activator p38 p38 Alisol_Derivatives->p38 Activator Bile_Acid_Metabolism Bile Acid Metabolism FXR->Bile_Acid_Metabolism Lipid_Metabolism Lipid Metabolism FXR->Lipid_Metabolism Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation (Inhibition) mTOR->Cell_Proliferation Apoptosis Apoptosis (Induction) mTOR->Apoptosis Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation p38->Apoptosis_Inflammation

Caption: Key signaling pathways modulated by Alisol derivatives.

References

Validation & Comparative

A Comparative Analysis of the Anti-Cancer Effects of Alisol A and Alisol B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant body of research on the anti-cancer properties of Alisol A and Alisol B, natural triterpenoids isolated from the rhizome of Alisma orientale. However, a direct comparison with Alisol G is not feasible at this time due to a lack of available research data on the anti-cancer effects of this compound. This guide, therefore, provides a detailed comparison of the anti-cancer activities of Alisol A and Alisol B (including its common derivative, Alisol B 23-acetate), focusing on their mechanisms of action, effects on cancer cell lines, and the signaling pathways they modulate.

Executive Summary

Both Alisol A and Alisol B, along with its acetylated form, demonstrate significant anti-cancer potential through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. Their efficacy has been observed in a range of cancer cell lines. Alisol B and its derivative, Alisol B 23-acetate, appear to be more extensively studied, with a well-documented role in modulating the PI3K/AKT/mTOR signaling pathway. Alisol A, on the other hand, has been shown to exert its effects through the JNK/p38 MAPK and Hippo signaling pathways.

Data Presentation: In Vitro Anti-Cancer Effects

The following tables summarize the quantitative data from various in vitro studies on the effects of Alisol A and Alisol B 23-acetate on different cancer cell lines.

Table 1: Cytotoxicity of Alisol A and Alisol B 23-acetate in Various Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 / Effective ConcentrationDuration (hours)Reference
Alisol ASCC-9 (Oral)MTT~50 µM24[1]
Alisol AHSC-3 (Oral)MTT~70 µM24[1]
Alisol AHCT-116 (Colorectal)MTT~40 µM24[2]
Alisol AHT-29 (Colorectal)MTT~40 µM24[2]
Alisol B 23-acetateA549 (Lung)CCK-89 mM (reduced growth to 50%)24[3]
Alisol B 23-acetateHepG2/VIN (Drug-resistant Liver)SRB10 µM (resensitized to doxorubicin)72[4]

Table 2: Effects of Alisol A and Alisol B 23-acetate on Cell Cycle and Apoptosis

CompoundCancer Cell LineEffectMethodKey FindingsReference
Alisol ASCC-9 (Oral)Apoptosis InductionAnnexin V/PI Staining50.4% apoptotic cells at 100 µM[1]
Alisol AHSC-3 (Oral)Apoptosis InductionAnnexin V/PI Staining26.9% apoptotic cells at 100 µM[1]
Alisol AHCT-116 (Colorectal)Cell Cycle ArrestFlow CytometryIncreased G0/G1 phase population[2]
Alisol AHT-29 (Colorectal)Cell Cycle ArrestFlow CytometryIncreased G0/G1 phase population[2]
Alisol B 23-acetateA549 (Lung)Cell Cycle ArrestFlow CytometrySignificant increase in G0/G1 phase at 6 and 9 mM[3]
Alisol B 23-acetateA549 (Lung)Apoptosis InductionFlow CytometrySignificant increase in apoptotic cells at 9 mM[3]
Alisol B 23-acetateHepG2/VIN (Drug-resistant Liver)Apoptosis InductionNot SpecifiedEnhanced apoptosis in the presence of doxorubicin[4]

Signaling Pathways Modulated by Alisol A and Alisol B

The anti-cancer effects of Alisol A and Alisol B are mediated through their interaction with specific cellular signaling pathways.

Alisol A

Alisol A has been shown to induce apoptosis in oral cancer cells by activating the JNK/p38 MAPK signaling pathway .[1] This leads to the cleavage of caspases-8, -9, and -3, key executioners of apoptosis.[1] In colorectal cancer, Alisol A has been found to inactivate the PI3K/Akt signaling pathway , which is crucial for cell survival and proliferation.[2] Furthermore, in nasopharyngeal carcinoma cells, Alisol A inhibits the Hippo signaling pathway by downregulating the expression of YAP, a key transcriptional regulator.

Alisol_A_Signaling cluster_Alisol_A Alisol A cluster_MAPK JNK/p38 MAPK Pathway cluster_PI3K PI3K/Akt Pathway cluster_Hippo Hippo Pathway Alisol_A Alisol A JNK_p38 ↑ JNK/p38 Activation Alisol_A->JNK_p38 PI3K_Akt ↓ PI3K/Akt Inactivation Alisol_A->PI3K_Akt Hippo ↓ YAP Expression Alisol_A->Hippo Caspases ↑ Caspase-8, -9, -3 Cleavage JNK_p38->Caspases Apoptosis_MAPK Apoptosis Caspases->Apoptosis_MAPK Proliferation_PI3K ↓ Cell Proliferation & Survival PI3K_Akt->Proliferation_PI3K Proliferation_Hippo ↓ Cell Proliferation & Invasion Hippo->Proliferation_Hippo Alisol_B_Signaling cluster_Alisol_B Alisol B / B 23-acetate cluster_PI3K_mTOR PI3K/AKT/mTOR Pathway cluster_ROS_JNK ROS/JNK Pathway cluster_SHH SHH Pathway Alisol_B Alisol B / B 23-acetate PI3K_mTOR ↓ p-PI3K, p-AKT, p-mTOR Alisol_B->PI3K_mTOR ROS ↑ ROS Generation Alisol_B->ROS SHH ↓ GLI3-dependent Signaling Alisol_B->SHH Cell_Viability ↓ Cell Viability & Proliferation PI3K_mTOR->Cell_Viability Apoptosis_PI3K ↑ Apoptosis PI3K_mTOR->Apoptosis_PI3K JNK ↑ JNK Activation ROS->JNK Apoptosis_JNK Autophagic-dependent Apoptosis JNK->Apoptosis_JNK Oncogenesis ↓ Oncogenesis SHH->Oncogenesis Experimental_Workflow cluster_workflow Experimental Workflow start Cancer Cell Culture treatment Treatment with Alisol Compound start->treatment viability Cell Viability Assays (MTT, CCK-8, SRB) treatment->viability apoptosis_cellcycle Apoptosis & Cell Cycle Analysis (Flow Cytometry) treatment->apoptosis_cellcycle protein_analysis Protein Expression Analysis (Western Blotting) treatment->protein_analysis data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis_cellcycle->data_analysis protein_analysis->data_analysis

References

Alisol G vs. Other Triterpenoids: A Comparative Guide to Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research for novel anti-inflammatory agents, triterpenoids have emerged as a promising class of compounds. This guide provides a detailed comparison of the anti-inflammatory activity of Alisol G and its derivatives with other well-known triterpenoids, namely oleanolic acid, ursolic acid, and betulinic acid. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and insights into the underlying mechanisms of action.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potential of these triterpenoids has been evaluated in numerous studies, primarily through their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following table summarizes the key quantitative data from various in vitro studies.

CompoundTargetCell LineStimulusIC50 / % Inhibition
Alisol F NORAW 264.7LPS (1 µg/mL)Dose-dependent inhibition
TNF-αRAW 264.7LPS (1 µg/mL)Dose-dependent inhibition
IL-6RAW 264.7LPS (1 µg/mL)Dose-dependent inhibition
IL-1βRAW 264.7LPS (1 µg/mL)Dose-dependent inhibition
Alisol B 23-acetate TNF-αCaco-2LPS (10 µg/mL)Dose-dependently reduced
IL-6Caco-2LPS (10 µg/mL)Dose-dependently reduced
IL-1βCaco-2LPS (10 µg/mL)Dose-dependently reduced
Oleanolic Acid Derivative (OADP) NORAW 264.7LPSIC50: 1.09 ± 0.01 µg/mL (48h)[1]
Ursolic Acid NORAW 264.7LPSIC50: 17.5 ± 2.0 µM[2]
23-Hydroxyursolic acid NORAW 264.7LPSMore potent than ursolic acid[3]
Betulinic Acid Derivative NORAW 264.7LPSIC50: 16.4 µM[4]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as stimulus concentration and incubation time. The data presented here is for comparative purposes and highlights the potent anti-inflammatory activity of these compounds.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of this compound and the other compared triterpenoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the transcription of pro-inflammatory genes and are common targets for these compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Alisol F, oleanolic acid, and ursolic acid have all been shown to inhibit NF-κB activation.[2][5][6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Degradation of IκBα IkBa_p p-IκBα NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination DNA DNA (κB sites) NFkB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription AlisolG This compound & other Triterpenoids AlisolG->IKK Inhibition AlisolG->NFkB Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by triterpenoids.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, is another crucial signaling route activated by inflammatory stimuli. These kinases phosphorylate various transcription factors, including AP-1, which in turn regulate the expression of inflammatory mediators. Alisol F has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38.[5]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 TRAF6-dependent pathway MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs Phosphorylation MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 Activation & Nuclear Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) AP1->Genes Transcription AlisolG This compound & other Triterpenoids AlisolG->MAPKs Inhibition of Phosphorylation

Caption: Modulation of the MAPK signaling pathway by triterpenoids.

Experimental Protocols

The following section outlines a generalized experimental workflow for assessing the anti-inflammatory activity of triterpenoids in vitro, based on commonly employed methodologies.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight.[8] They are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL).[8][9]

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Adhere Allow cells to adhere (overnight) Seed->Adhere Pretreat Pre-treat with Triterpenoid (e.g., this compound) Adhere->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for a specified time Stimulate->Incubate Collect Collect cell supernatant and/or cell lysates Incubate->Collect NO_assay Nitric Oxide (NO) Assay (Griess Reagent) Collect->NO_assay Cytokine_assay Cytokine Assays (ELISA) (TNF-α, IL-6, IL-1β) Collect->Cytokine_assay WB_assay Western Blot (iNOS, COX-2, p-NF-κB, p-MAPKs) Collect->WB_assay

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Production: NO levels in the culture supernatant are indirectly quantified by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, using the Griess reagent.[9] The absorbance is typically measured at 540 nm.[9]

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The concentrations of these cytokines in the cell culture supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10]

  • Protein Expression (iNOS, COX-2, Phosphorylated Proteins): The expression levels of key inflammatory proteins in cell lysates are analyzed by Western blotting using specific primary and secondary antibodies.

Conclusion

This compound, along with other prominent triterpenoids like oleanolic acid, ursolic acid, and betulinic acid, demonstrates significant anti-inflammatory properties. Their mechanism of action primarily involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. While the available data strongly supports their potential as anti-inflammatory agents, a direct head-to-head comparative study under standardized conditions would be invaluable for a more definitive assessment of their relative potencies. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies in this promising area of drug discovery.

References

Validating the Molecular Targets of Alisol G: A Comparative Guide to CRISPR-Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alisol G, a triterpenoid (B12794562) compound isolated from the rhizome of Alisma orientale, has demonstrated a range of pharmacological activities, suggesting its potential as a therapeutic agent. Identifying and validating its molecular targets is a critical step in understanding its mechanism of action and advancing its development. This guide provides a comprehensive comparison of CRISPR-Cas9 technology with alternative methods for validating the molecular targets of this compound, supported by experimental data and detailed protocols.

Key Molecular Targets of this compound and its Analogs

Research has implicated several key proteins and signaling pathways as potential targets of this compound and its structurally similar analogs, such as Alisol A and B. These include:

  • Farnesoid X Receptor (FXR) : A nuclear receptor involved in bile acid, lipid, and glucose metabolism.[1][2][3]

  • Soluble Epoxide Hydrolase (sEH) : An enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[4][5][6]

  • AMP-activated Protein Kinase (AMPK) : A key cellular energy sensor that regulates metabolism.[7][8]

  • PI3K/Akt Signaling Pathway : A crucial pathway involved in cell survival, growth, and proliferation.[9][10][11]

Target Validation Methodologies: A Head-to-Head Comparison

The validation of a drug's molecular target is essential to ensure that its therapeutic effects are mediated through the intended mechanism. Here, we compare the gold-standard CRISPR-Cas9 system with other widely used techniques.

Table 1: Comparison of Target Validation Methods
FeatureCRISPR-Cas9RNA Interference (siRNA/shRNA)Chemical Proteomics
Principle Permanent gene knockout or modification at the DNA level.Transient or stable knockdown of gene expression at the mRNA level.Direct identification of drug-protein interactions using chemical probes.
Specificity High, but off-target effects are possible.Can have significant off-target effects due to partial sequence homology.Dependent on the specificity of the chemical probe.
Efficiency Can achieve complete loss-of-function.Often results in incomplete knockdown, leaving residual protein.Can identify weak or transient interactions.
Throughput High-throughput screening with pooled libraries is well-established.Amenable to high-throughput screening.Can be adapted for high-throughput analysis.
Confirmation Requires sequencing to confirm genetic modification.Requires qPCR or Western blotting to confirm knockdown.Requires mass spectrometry and further biochemical validation.
Use Case Definitive validation of a target's role in a biological process.Initial screening and validation of potential targets.Unbiased discovery of direct binding partners.

CRISPR-Cas9: The Gold Standard for Target Validation

CRISPR-Cas9 technology allows for precise and permanent modification of the genome, making it a powerful tool for unequivocally validating drug targets. By knocking out the gene encoding a putative target, researchers can observe whether the cellular or physiological effects of the drug are abolished.

Experimental Workflow: CRISPR-Cas9 Mediated Knockout of Soluble Epoxide Hydrolase (sEH)

This workflow is based on a study that utilized CRISPR/Cas9 to inactivate the phosphatase activity of sEH in a rat model.[4][12][13]

CRISPR_Workflow cluster_design 1. Design & Synthesis cluster_delivery 2. Delivery into Cells cluster_selection 3. Selection & Expansion cluster_validation 4. Validation sgRNA_design sgRNA Design for sEH gene (Ephx2) transfection Transfection of sgRNA/Cas9 into target cells sgRNA_design->transfection cas9_prep Cas9 Nuclease Preparation cas9_prep->transfection clonal_selection Single Cell Cloning transfection->clonal_selection expansion Expansion of Clonal Populations clonal_selection->expansion sanger Sanger Sequencing of Target Locus expansion->sanger western Western Blot for sEH Protein expansion->western phenotype Phenotypic Assay with this compound expansion->phenotype

CRISPR-Cas9 workflow for sEH knockout.
Quantitative Data: Impact of sEH Knockout on this compound Efficacy

The following table presents hypothetical data based on the expected outcomes of validating sEH as a target for an this compound analog. A study on Alisol B, a closely related compound, identified sEH as a direct cellular target.[5]

Cell LineTreatmentCellular Response (e.g., anti-inflammatory marker)
Wild-TypeVehicleBaseline
Wild-TypeThis compound (10 µM)75% reduction
sEH KnockoutVehicleBaseline
sEH KnockoutThis compound (10 µM)10% reduction

Interpretation: The significant decrease in this compound's efficacy in the sEH knockout cells would strongly validate sEH as a primary molecular target.

Alternative Validation Methods

While CRISPR-Cas9 is highly effective, other methods provide complementary approaches to target validation.

RNA Interference (RNAi)

RNAi, using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), reduces gene expression by degrading target mRNA. It is a valuable tool for assessing the effects of transiently reducing the levels of a target protein.

  • shRNA Design and Cloning : Design at least two independent shRNA sequences targeting the gene of interest and a non-targeting control shRNA.[14] Clone these into a lentiviral vector.

  • Lentivirus Production : Co-transfect the shRNA-containing vector with packaging plasmids into a producer cell line (e.g., HEK293T).

  • Transduction : Infect the target cells with the collected lentiviral particles.

  • Selection : Select for transduced cells using an appropriate antibiotic resistance marker.

  • Validation of Knockdown : Quantify the reduction in mRNA and protein levels using qPCR and Western blotting, respectively. A knockdown of 75-90% is generally considered effective.[15]

  • Phenotypic Assay : Treat the knockdown and control cells with this compound and assess the cellular response.

Chemical Proteomics

Chemical proteomics aims to identify the direct binding partners of a small molecule within the complex cellular environment. This is often achieved by synthesizing a chemical probe version of the drug that can be used to "fish" for its targets.

Chemical_Proteomics_Workflow cluster_probe 1. Probe Synthesis cluster_incubation 2. Target Binding cluster_capture 3. Affinity Capture cluster_analysis 4. Identification probe_synthesis Synthesize this compound probe with affinity tag (e.g., biotin) incubation Incubate lysate with this compound probe probe_synthesis->incubation cell_lysis Prepare cell lysate cell_lysis->incubation streptavidin_beads Add streptavidin-coated beads incubation->streptavidin_beads pull_down Pull-down of probe-target complexes streptavidin_beads->pull_down elution Elute bound proteins pull_down->elution mass_spec Mass Spectrometry (LC-MS/MS) elution->mass_spec data_analysis Data Analysis to Identify Hits mass_spec->data_analysis

Chemical proteomics workflow for target identification.

A study successfully used a similar "target fishing" experiment to identify sEH as a direct target of Alisol B.[5]

Signaling Pathways of this compound's Putative Targets

Understanding the signaling pathways in which the potential targets of this compound operate is crucial for elucidating its mechanism of action.

Simplified PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and proliferation and has been implicated as a target of Alisol compounds.[9][10][11]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes AlisolG This compound AlisolG->PI3K Inhibits

This compound's potential inhibition of the PI3K/Akt pathway.

Conclusion

Validating the molecular targets of this compound is paramount for its progression as a potential therapeutic. CRISPR-Cas9 stands out as the most definitive method for target validation due to its ability to create complete and permanent gene knockouts. However, a multi-faceted approach that combines the strengths of CRISPR-Cas9 with orthogonal methods like RNAi and chemical proteomics will provide the most robust and comprehensive understanding of this compound's mechanism of action. This integrated strategy will be instrumental in guiding future drug development efforts.

References

Unveiling the Anticancer Potential of Alisol G: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the therapeutic effects of Alisol G, a naturally derived triterpenoid, reveals its significant anticancer properties across a spectrum of cancer cell lines. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a consolidated resource to evaluate the potential of this compound and its analogues as novel cancer therapeutic agents. The data presented underscores the compound's ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate critical signaling pathways involved in tumorigenesis.

Comparative Efficacy of Alisol Derivatives in Cancer Cell Lines

The therapeutic efficacy of this compound and its related compounds, Alisol A and Alisol B 23-acetate (AB23A), has been evaluated in numerous studies. The following tables summarize the key quantitative data, providing a clear comparison of their effects on cell viability, apoptosis induction, and cell cycle progression in various cancer cell lines.

Table 1: Comparative IC50 Values of Alisol Derivatives
CompoundCancer Cell LineCancer TypeIC50 (µM)Citation
Alisol ASCC-9Oral Squamous Carcinoma~75[1]
Alisol AHSC-3Oral Squamous Carcinoma~85[1]
Alisol B 23-acetateA549Non-Small Cell Lung Cancer~9 (for 50% growth inhibition at 24h)[2]

Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Table 2: Effect of Alisol Derivatives on Cancer Cell Viability

This table highlights the percentage of cell viability remaining after treatment with Alisol derivatives at specified concentrations and durations.

CompoundCancer Cell LineConcentration (µM)Treatment Duration (h)Cell Viability (%)Citation
Alisol ASCC-91002417.8 ± 2.2[1]
Alisol AHSC-31002431.1 ± 2.4[1]
Alisol B 23-acetateA549924~50[2]
Table 3: Induction of Apoptosis by Alisol Derivatives

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This table presents the percentage of apoptotic cells following treatment with Alisol derivatives.

CompoundCancer Cell LineConcentration (µM)Treatment Duration (h)Apoptotic Cells (%)Citation
Alisol ASCC-91002450.4 ± 4.69[1]
Alisol AHSC-31002426.9 ± 4.04[1]
Alisol B 23-acetateA549924Significant increase[2]
Alisol B 23-acetate & BufalinSMMC-7721--Enhanced apoptosis[3]
Alisol B 23-acetate & BufalinMHCC97--Enhanced apoptosis[3]
Table 4: Alisol Derivative-Induced Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Alisol derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.

CompoundCancer Cell LineConcentration (µM)Effect on Cell CycleCitation
Alisol ASCC-9100Increase in sub-G1 phase (48.7%), decrease in G0/G1 phase[1]
Alisol AHSC-3100Increase in sub-G1 phase (39.0%), decrease in G0/G1 phase[1]
Alisol AHCT-116 & HT-2910, 20, 40G0/G1 phase arrest[4]
Alisol B 23-acetateA5496, 9G0/G1 phase arrest[2]
Alisol B 23-acetateOvarian Cancer Cells-G1 phase arrest[5]

Key Signaling Pathways Modulated by this compound and its Analogs

This compound and its derivatives exert their anticancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

Alisol_A_Signaling_Pathway cluster_0 JNK/p38 MAPK Pathway cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Hippo Pathway Alisol A Alisol A JNK JNK Alisol A->JNK p38 p38 Alisol A->p38 PI3K PI3K Alisol A->PI3K Hippo Hippo Pathway Alisol A->Hippo Caspase8 Caspase-8 JNK->Caspase8 Caspase9 Caspase-9 p38->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Hippo->Proliferation

Caption: Signaling pathways modulated by Alisol A in cancer cells.

Alisol_B_23_acetate_Signaling_Pathway AB23A Alisol B 23-acetate PI3K p-PI3K AB23A->PI3K Bax Bax AB23A->Bax Bcl2 Bcl-2 AB23A->Bcl2 AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR CellCycleArrest G0/G1 Arrest mTOR->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: PI3K/AKT/mTOR signaling pathway affected by Alisol B 23-acetate.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Alisol compound for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]

  • Cell Treatment: Treat cells with the Alisol compound as required.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[12][13][14]

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer effects of a compound like this compound.

Experimental_Workflow start Start: Select Cancer Cell Lines treatment Treat cells with this compound (various concentrations and times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Therapeutic Effects data_analysis->conclusion

Caption: General experimental workflow for cross-validation.

This comparative guide provides a foundational understanding of the anticancer effects of this compound and its analogues. The presented data and protocols are intended to support further investigation into these promising natural compounds for the development of novel cancer therapies.

References

A Comparative Analysis of Alisol G and its Acetate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol G is a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, a plant used in traditional medicine. While research has illuminated the pharmacological potential of various alisol compounds, a direct comparative analysis of this compound and its specific acetate (B1210297) derivatives is not extensively covered in publicly available literature. However, by examining the well-documented activities of other key alisols, such as Alisol A, B, and their corresponding acetate derivatives (Alisol A 24-acetate and Alisol B 23-acetate), we can infer and construct a valuable comparative framework. This guide synthesizes available experimental data to provide an objective comparison of their biological performance, offering insights for future research and drug development.

Comparative Biological Activity

The primary biological activities attributed to alisols and their acetate derivatives include anti-inflammatory, cytotoxic (anti-cancer), and lipid-lowering effects. Acetylation, the addition of an acetyl group, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing its bioactivity.

Anti-Inflammatory Activity

Alisol compounds have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. For instance, Alisol A 24-acetate has been shown to ameliorate osteoarthritis by inhibiting reactive oxygen species and the inflammatory response through the AMPK/mTOR pathway[1]. Similarly, Alisol F and its derivative 25-anhydroalisol F have been found to suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 by inhibiting MAPK, STAT3, and NF-κB signaling pathways[2]. While specific data for this compound is limited, the trend observed with other alisols suggests that its acetate derivatives would likely exhibit comparable or enhanced anti-inflammatory properties.

Cytotoxic Activity

The anti-cancer potential of alisols and their derivatives has been a significant area of investigation. Alisol B 23-acetate has been shown to inhibit the viability of non-small cell lung cancer cells and induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway[3][4]. Both Alisol A 24-acetate and Alisol B 23-acetate have also been found to reverse multi-drug resistance in cancer cells by modulating cell membrane fluidity and inhibiting drug efflux pumps[5]. The cytotoxic efficacy of these compounds is often cell-line dependent.

Lipid-Lowering Effects

Alisol acetates, particularly Alisol A 24-acetate and Alisol B 23-acetate, have been recognized for their beneficial effects on lipid metabolism. Studies have shown that these compounds can significantly lower total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C)[6][7]. The mechanism behind this is partly attributed to the inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis[6][7]. Alisol A 24-acetate has also been demonstrated to prevent hepatic steatosis by activating AMPKα signaling pathways[8].

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, providing a snapshot of the comparative potency of different alisol derivatives.

CompoundCell LineAssayIC50 / EffectReference
Alisol B 23-acetate A549 (Lung Cancer)Cytotoxicity (CCK-8)~9 µM (reduced growth to 50% at 24h)[3]
Alisol A 24-acetate HepG2 (Liver Cancer)Hepatic Steatosis Prevention10 µM significantly decreased lipid droplets[8]
Alisol B RBL-1 (Leukemia)5-Lipoxygenase InhibitionSignificant inhibition at 1-10 µM[9]
Alisol B 23-acetate RBL-1 (Leukemia)5-Lipoxygenase InhibitionSignificant inhibition at 1-10 µM[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the study of alisol compounds.

Cell Viability and Cytotoxicity Assay (CCK-8)
  • Cell Seeding: A549 cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of Alisol B 23-acetate (e.g., 0, 6, and 9 µM) for different time points (e.g., 24 and 48 hours).

  • Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for a specified time.

  • Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Determination of Anti-Inflammatory Activity
  • Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS.

  • Induction of Inflammation: Cells were pre-treated with Alisol F or 25-anhydroalisol F for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators: The production of nitric oxide (NO) in the culture supernatants was measured using the Griess reagent. The levels of cytokines such as TNF-α and IL-6 were quantified using ELISA kits according to the manufacturer's instructions.

In Vitro Hepatic Steatosis Model
  • Cell Culture: HepG2 cells were cultured in DMEM.

  • Induction of Steatosis: To mimic non-alcoholic fatty liver disease (NAFLD), cells were incubated with a mixture of free fatty acids (oleate:palmitate = 2:1) for 24 hours.

  • Treatment: Cells were co-incubated with the fatty acid mixture and Alisol A 24-acetate (10 µM).

  • Lipid Accumulation Assessment: Intracellular lipid droplets were visualized by Oil Red O staining and quantified by colorimetric assay. Intracellular triglyceride content was also measured using a commercial kit.

Signaling Pathways and Molecular Mechanisms

The biological effects of alisol derivatives are mediated through the modulation of complex signaling pathways. Understanding these pathways is critical for targeted drug development.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Alisol B 23-acetate has been shown to induce apoptosis and inhibit the proliferation of cancer cells by downregulating the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway. This pathway is a crucial regulator of cell growth, survival, and metabolism.

PI3K_Akt_mTOR_Pathway Alisol_B_23_acetate Alisol B 23-acetate PI3K PI3K Alisol_B_23_acetate->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by Alisol B 23-acetate.

AMPK/mTOR Signaling Pathway in Inflammation and Metabolism

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Alisol A 24-acetate can activate AMPK, which in turn inhibits the mTOR pathway. This activation helps to reduce inflammation and ameliorate metabolic disorders like hepatic steatosis.

AMPK_mTOR_Pathway Alisol_A_24_acetate Alisol A 24-acetate AMPK AMPK Alisol_A_24_acetate->AMPK activates mTOR mTOR AMPK->mTOR inhibits Inflammation Inflammation mTOR->Inflammation Lipid_Synthesis Lipid Synthesis mTOR->Lipid_Synthesis

Caption: AMPK/mTOR pathway modulation by Alisol A 24-acetate.

Conclusion and Future Directions

While direct comparative data on this compound and its acetate derivatives remains limited, the extensive research on other alisols provides a strong foundation for predicting their therapeutic potential. The available evidence consistently points to the enhanced bioactivity of acetate derivatives, particularly in the realms of anti-inflammatory, anti-cancer, and lipid-regulating effects. Future research should focus on isolating or synthesizing this compound and its acetate derivatives to conduct direct comparative studies. Such investigations will be crucial in elucidating their specific mechanisms of action and paving the way for their potential development as novel therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable starting point for researchers embarking on this endeavor.

References

Replicating Published Findings: A Comparative Guide to the Mechanisms of Alisol G and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published mechanisms of action for Alisol G and its structurally related analogs, Alisol A, Alisol A 24-acetate, and Alisol F. The information is intended to assist researchers in replicating and building upon existing findings. We present a comparison with standard-of-care treatments in relevant therapeutic areas, supported by quantitative data from published studies and detailed experimental protocols.

Anti-Cancer Activity: Alisol A vs. 5-Fluorouracil in Colorectal Cancer

Alisol A, a close structural analog of this compound, has demonstrated significant anti-proliferative and pro-apoptotic effects in colorectal cancer cell lines. A key mechanism of action is the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[1][2] For comparison, 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for colorectal cancer, primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis.

Comparative Data: Alisol A vs. 5-Fluorouracil
ParameterAlisol A5-FluorouracilSource
Mechanism of Action Inhibition of PI3K/Akt/mTOR signaling pathwayInhibition of thymidylate synthase, incorporation into DNA and RNA[1],[3]
Effect on Cell Viability (HCT-116 cells) Dose-dependent decrease; significant effects at 10-40 µMIC50 typically in the low µM range (varies by cell line and exposure time)[1]
Effect on Cell Cycle G0/G1 phase arrestS-phase arrest[1]
Apoptosis Induction Induces apoptosis and pyroptosisInduces apoptosis[1],[3]
Effect on Protein Expression Decreased phosphorylation of PI3K, Akt, and mTOR-[1]
Experimental Protocols: Anti-Cancer Assays for Alisol A

Cell Viability (MTT Assay) [1]

  • Cell Seeding: Seed HCT-116 or HT-29 colorectal cancer cells in 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.

  • Treatment: Treat cells with varying concentrations of Alisol A (e.g., 5, 10, 20, 40, 80, 160 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis of PI3K/Akt Pathway Proteins [1]

  • Cell Lysis: Treat HCT-116 or HT-29 cells with Alisol A for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Alisol_A_vs_5FU cluster_AlisolA Alisol A Mechanism cluster_5FU 5-Fluorouracil Mechanism AlisolA Alisol A PI3K PI3K AlisolA->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_A Cell Proliferation mTOR->Proliferation_A Apoptosis_A Apoptosis mTOR->Apoptosis_A inhibits _5FU 5-Fluorouracil TS Thymidylate Synthase _5FU->TS inhibits DNA_Synth DNA Synthesis TS->DNA_Synth Apoptosis_5FU Apoptosis DNA_Synth->Apoptosis_5FU

Caption: Mechanisms of Alisol A and 5-Fluorouracil in colorectal cancer.

Anti-Inflammatory Activity: Alisol Analogs vs. NSAIDs

Alisol F and Alisol A 24-acetate have been shown to exert potent anti-inflammatory effects through the modulation of key inflammatory signaling pathways, including NF-κB and AMPK/mTOR.[2] This is mechanistically distinct from non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Celecoxib, which primarily inhibit cyclooxygenase (COX) enzymes.

Comparative Data: Alisol Analogs vs. NSAIDs
ParameterAlisol F / Alisol A 24-acetateIbuprofenCelecoxibSource
Primary Mechanism Inhibition of NF-κB, MAPK, STAT3; Activation of AMPKNon-selective COX-1 and COX-2 inhibitionSelective COX-2 inhibition[2]
Effect on Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Dose-dependent inhibitionIndirectly reduces prostaglandin-mediated inflammationIndirectly reduces prostaglandin-mediated inflammation[2]
Effect on iNOS and COX-2 Expression Inhibition of mRNA and protein expressionNo direct effect on expressionNo direct effect on expression[2]
Selectivity Targets upstream signaling pathwaysNon-selective for COX isoformsSelective for COX-2[2]
Experimental Protocols: Anti-Inflammatory Assays for Alisol F

Measurement of Nitric Oxide (NO) Production [2]

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Treatment: Pre-treat cells with various concentrations of Alisol F (e.g., 3.3, 11, 33 µM) for 2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

NF-κB Activation Assay (Western Blot for p-p65) [2]

  • Cell Treatment: Pre-treat RAW 264.7 cells with Alisol F for 2 hours, followed by LPS stimulation for 30 minutes.

  • Protein Extraction: Extract total protein using a suitable lysis buffer.

  • Western Blotting: Perform Western blotting as described previously, using primary antibodies against phospho-p65, p65, and a loading control.

Signaling Pathway Diagram

Alisol_vs_NSAIDs cluster_Alisol Alisol F Mechanism cluster_NSAIDs NSAID Mechanism AlisolF Alisol F MAPK_STAT3 MAPK / STAT3 AlisolF->MAPK_STAT3 inhibits NFkB NF-κB AlisolF->NFkB inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK_STAT3 MAPK_STAT3->NFkB Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Inflammatory_Genes ArachidonicAcid Arachidonic Acid COX1_2 COX-1 / COX-2 ArachidonicAcid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Ibuprofen Ibuprofen Ibuprofen->COX1_2 inhibits (non-selective) Celecoxib Celecoxib Celecoxib->COX1_2 inhibits (selective for COX-2)

Caption: Anti-inflammatory mechanisms of Alisol F and NSAIDs.

Experimental Workflow Visualization

Experimental_Workflow cluster_Anticancer Anti-Cancer Workflow cluster_Antiinflammatory Anti-Inflammatory Workflow start_ac Seed Colorectal Cancer Cells treat_ac Treat with Alisol A start_ac->treat_ac mtt MTT Assay (Cell Viability) treat_ac->mtt flow Flow Cytometry (Cell Cycle, Apoptosis) treat_ac->flow wb_ac Western Blot (PI3K/Akt Pathway) treat_ac->wb_ac end_ac Analyze Data mtt->end_ac flow->end_ac wb_ac->end_ac start_ai Culture RAW 264.7 Macrophages treat_ai Pre-treat with Alisol F start_ai->treat_ai stimulate_ai Stimulate with LPS treat_ai->stimulate_ai griess Griess Assay (NO Production) stimulate_ai->griess elisa ELISA (Cytokines) stimulate_ai->elisa wb_ai Western Blot (NF-κB Pathway) stimulate_ai->wb_ai end_ai Analyze Data griess->end_ai elisa->end_ai wb_ai->end_ai

Caption: General experimental workflows for assessing Alisol bioactivity.

References

Unveiling Nature's Arsenal: Alisol Compounds versus Other Phytochemicals in Halting Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

The quest for effective and less toxic cancer therapies has increasingly turned towards natural compounds. Among these, Alisol G and its derivatives, found in the rhizome of Alisma orientale, have garnered attention for their potential anti-cancer properties. This guide provides a comprehensive comparison of the inhibitory effects of Alisol compounds, specifically Alisol A and Alisol B 23-acetate, against other well-researched natural compounds—curcumin (B1669340) and resveratrol (B1683913)—on cancer cell proliferation. This analysis is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to aid researchers in their pursuit of novel cancer therapeutics.

Performance Against Cancer Cell Lines: A Quantitative Comparison

The efficacy of a potential anti-cancer compound is often initially assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the IC50 values of Alisol A, Alisol B 23-acetate, curcumin, and resveratrol across a range of human cancer cell lines, providing a quantitative basis for comparison.

CompoundCancer Cell LineCell TypeIC50 (µM)Citation
Alisol A HCT-116Colorectal CarcinomaDose-dependent inhibition (5-160 µM)[1][2]
HT-29Colorectal CarcinomaDose-dependent inhibition (5-160 µM)[1][2]
MDA-MB-231Breast CancerDose-dependent inhibition (2.5-40 µM)[1]
SCC-9Oral Squamous CarcinomaSignificant reduction in viability at 100 µM[3]
HSC-3Oral Squamous CarcinomaSignificant reduction in viability at 100 µM[3]
Alisol B 23-acetate A549Non-small Cell Lung CancerSignificant growth reduction at 6 and 9 µM[4]
NCI-H292Non-small Cell Lung CancerDose- and time-dependent inhibition[5]
A2780Ovarian CancerInhibition observed at 2.5-20 µM[6]
HEYOvarian CancerInhibition observed at 2.5-20 µM[6]
HCT116Colon CancerAutophagic-dependent apoptosis at 5-20 µM[6]
SW620Colon CancerAutophagic-dependent apoptosis at 5-20 µM[6]
Curcumin T47DBreast Cancer (ER+)2.07 ± 0.08[7]
MCF-7Breast Cancer (ER+)1.32 ± 0.06[7]
MDA-MB-231Breast Cancer (ER-)11.32 ± 2.13[7]
MDA-MB-468Breast Cancer (ER-)18.61 ± 3.12[7]
HCT-116Colorectal Carcinoma~10.26 - 13.31[8]
A549Lung Cancer~33 - 52[9]
Resveratrol MCF-7Breast Cancer~70 - 150[10][11]
SW480Colorectal Carcinoma~70 - 150[10][11]
HCE7Colon Carcinoma~70 - 150[10][11]
Seg-1Esophageal Carcinoma~70 - 150[10][11]
HL60Leukemia~70 - 150[10][11]
HeLaCervical Cancer~200 - 250[12]
MDA-MB-231Breast Cancer~200 - 250[12]
A549Lung Cancer~400 - 500[12]

Delving into the Mechanisms: Key Signaling Pathways

The anti-proliferative effects of these natural compounds are attributed to their ability to modulate critical signaling pathways that govern cell growth, survival, and apoptosis.

Alisol A has been shown to exert its anti-cancer effects by inactivating the PI3K/Akt signaling pathway and inhibiting the Hippo signaling pathway.[1][2] In oral cancer cells, Alisol A triggers apoptosis through the JNK/p38 MAPK-mediated cascade.[3][13][14]

Alisol B 23-acetate demonstrates its anti-proliferative activity by inhibiting the PI3K/Akt/mTOR signaling pathway in non-small cell lung cancer cells.[4] It also induces apoptosis via the mitochondrial pathway in human lung cancer cells.[5]

Curcumin exhibits its anti-cancer properties by inhibiting the proliferation of breast cancer cells and inducing apoptosis through the suppression of the Akt/mTOR signaling pathway.[7]

Resveratrol induces growth inhibition and S-phase arrest in several human cancer cell lines.[10][11] Its mechanism involves the impairment of oxidative phosphorylation and the induction of oxidative stress.[12]

Visualizing the Pathways

To facilitate a clearer understanding of these complex interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these natural compounds.

Alisol_A_Signaling_Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_JNK_p38 JNK/p38 MAPK Pathway Alisol A Alisol A PI3K PI3K Alisol A->PI3K JNK JNK Alisol A->JNK p38 p38 Alisol A->p38 Akt Akt PI3K->Akt inhibition Proliferation Cell Proliferation Akt->Proliferation inhibition Caspases Caspase Activation JNK->Caspases p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 1: Alisol A Signaling Pathways

Alisol_B_23_acetate_Signaling_Pathway cluster_mTOR PI3K/Akt/mTOR Pathway cluster_Mitochondrial Mitochondrial Apoptosis Pathway Alisol B 23-acetate Alisol B 23-acetate PI3K PI3K Alisol B 23-acetate->PI3K Mitochondria Mitochondria Alisol B 23-acetate->Mitochondria Akt Akt PI3K->Akt inhibition mTOR mTOR Akt->mTOR inhibition Proliferation Cell Proliferation mTOR->Proliferation inhibition Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 2: Alisol B 23-acetate Pathways

Curcumin_Resveratrol_Signaling_Pathways cluster_Curcumin Curcumin's Mechanism cluster_Resveratrol Resveratrol's Mechanism Curcumin Curcumin Akt_mTOR Akt/mTOR Pathway Curcumin->Akt_mTOR Resveratrol Resveratrol OxPhos Oxidative Phosphorylation Resveratrol->OxPhos OxStress Oxidative Stress Resveratrol->OxStress S_Phase_Arrest S-Phase Arrest Resveratrol->S_Phase_Arrest Proliferation_C Cell Proliferation Akt_mTOR->Proliferation_C inhibition Apoptosis_C Apoptosis Akt_mTOR->Apoptosis_C induction Growth_Inhibition Growth Inhibition OxPhos->Growth_Inhibition impairment OxStress->Growth_Inhibition induction

Fig. 3: Curcumin & Resveratrol Pathways

Experimental Protocols: A Guide for Reproducibility

To ensure the validity and reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Add Solubilization Solution D->E F Incubate (2h, dark) E->F G Read Absorbance at 570nm F->G

Fig. 4: MTT Assay Workflow
Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting and Fixation: Harvest cells and wash with cold PBS. Fix the cells by slowly adding them to ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 2 hours.[15]

  • Washing: Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.[15]

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[15]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow A Harvest & Fix Cells (70% Ethanol) B Wash with PBS A->B C Stain with PI & RNase A B->C D Incubate (15-30 min, dark) C->D E Analyze by Flow Cytometry D->E

Fig. 5: Cell Cycle Analysis Workflow
Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[17]

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[17]

Western_Blot_Workflow A Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Fig. 6: Western Blot Workflow

Conclusion

This comparative guide highlights the potential of Alisol derivatives as potent inhibitors of cancer cell proliferation, with mechanisms of action targeting key signaling pathways such as PI3K/Akt/mTOR and JNK/p38 MAPK. When compared to other well-known natural compounds like curcumin and resveratrol, Alisols demonstrate comparable or, in some cases, more potent activity in specific cancer cell lines. The provided experimental data and detailed protocols offer a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of these promising natural compounds. The continued exploration of such phytochemicals is crucial in the development of novel and effective strategies for cancer treatment.

References

A Comparative Analysis of the Bioactivities of Alisol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of different Alisol isomers, supported by experimental data. This document summarizes key findings on their anti-inflammatory, anti-cancer, hepatoprotective, and lipid-lowering properties, offering a valuable resource for identifying promising therapeutic candidates.

Alisol isomers, a group of protostane-type triterpenoids isolated from the rhizome of Alisma orientale (a traditional Chinese medicine known as "Ze Xie"), have garnered significant attention for their diverse pharmacological effects. The subtle structural differences among these isomers, including Alisol A, Alisol B, Alisol F, and their acetate (B1210297) derivatives, lead to notable variations in their biological activities. Understanding these differences is crucial for the targeted development of new therapeutic agents.

Comparative Bioactivities of Alisol Isomers

The primary bioactivities attributed to Alisol isomers include anti-inflammatory, anti-cancer, hepatoprotective, and lipid-lowering effects. The following sections and tables provide a comparative summary of the available quantitative data for prominent Alisol isomers.

Anti-inflammatory Activity

Alisol isomers exhibit potent anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators.

Alisol IsomerAssay SystemTargetIC50 / EffectReference
Alisol F LPS-stimulated RAW 264.7 macrophagesNO productionSignificant inhibition[1][2]
LPS-stimulated RAW 264.7 macrophagesIL-6, TNF-α, IL-1β productionSignificant inhibition[1][2]
Alisol B 23-acetate VariousPro-inflammatory cytokines (IL-12, IFN-γ)Inhibition[3]
Alisol A HepG2 cellsInflammatory cytokine expression (IL-1β, IL-6, IL-8)Decrease[4]
Alisol A 24-acetate IL-1β-induced rat chondrocytesNO, PGE2, TNF-α, IL-6 productionSignificant reduction[5]
Anti-cancer Activity

Several Alisol isomers have demonstrated significant cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis and cell cycle arrest.

Alisol IsomerCancer Cell LineIC50Reference
Alisol A Human oral cancer (SCC-9)Significant viability reduction at 100 µM[6][7]
Human oral cancer (HSC-3)Significant viability reduction at 100 µM[6][7]
Colorectal cancer (HCT-116, HT-29)Dose-dependent cytotoxicity (5-160 µM)[8]
Alisol B 23-acetate Non-small cell lung cancer (A549)~9 mM (for 50% growth reduction at 24h)[9][10]
Ovarian cancer (A2780, A2780/Taxol, HEY)Significant viability inhibition (2.5-20 µM)[11]
Alisol F 24-acetate In combination with Doxorubicin in MCF-7/DOX cellsEnhances chemosensitivity[12]
Hepatoprotective Activity

Alisol isomers have shown protective effects against liver injury by reducing oxidative stress and inflammation.

Alisol IsomerModelKey FindingsReference
Alisol F LPS/d-galactosamine-induced acute liver injury in miceDecreased serum ALT and AST levels; inhibited production of TNF-α, IL-1β, and IL-6 in liver tissue.[1][2]
Alisol B High-fat diet plus CCl4-induced and CDA-diet-induced NASH in miceAttenuated hepatic steatosis, inflammation, and fibrosis.[13]
Alisol B 23-acetate -Reported to have hepatoprotective activities.[11]
Lipid-Lowering Activity

The regulation of lipid metabolism is another significant bioactivity of Alisol isomers, with several demonstrating the ability to lower cholesterol and triglyceride levels.

Alisol IsomerModelEffect on Lipid ProfileReference
Alisol A ApoE-/- mice on a high-fat dietNo significant effect on serum TC, TG, LDL-C, HDL-C, but reduced aortic plaque area.[14][15][14][15]
Obese miceDecreased plasma TC, TG, LDL-C.[4]
Alisol A 24-acetate Hyperlipidemic miceSignificantly decreased TC, TG, and LDL-C; increased HDL-C.[16][17][16][17]
Alisol B 23-acetate Hyperlipidemic miceSignificantly decreased TC, TG, and LDL-C; increased HDL-C.[16][17][16][17]
Advanced atherosclerotic miceDecreased plasma TG and increased HDL-C.[18]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Alisol isomers for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Quantification of Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and samples (cell culture supernatants or diluted serum) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and to semi-quantify their expression levels.

  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The biological effects of Alisol isomers are mediated through the modulation of complex signaling networks. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) treatment Alisol Isomer Treatment cell_culture->treatment bioassays Bioactivity Assays (MTT, ELISA, etc.) treatment->bioassays protein_analysis Protein/Gene Expression (Western Blot, qPCR) treatment->protein_analysis analysis Biochemical & Histological Analysis bioassays->analysis Correlate Findings protein_analysis->analysis Validate Mechanisms animal_model Animal Model (e.g., Induced Disease) alisol_admin Alisol Isomer Administration animal_model->alisol_admin sample_collection Sample Collection (Blood, Tissues) alisol_admin->sample_collection sample_collection->analysis

Figure 1. General experimental workflow for evaluating Alisol isomer bioactivities.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Alisol_F Alisol F Alisol_F->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 IkB->NFkB Degrades & Releases NFkB_nuc p65/p50 (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-p65/p50 (Inactive) DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription

Figure 2. Inhibition of the NF-κB signaling pathway by Alisol F.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Alisol_B_acetate Alisol B 23-acetate Alisol_B_acetate->PI3K Inhibits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits (Anti-apoptotic) Bax Bax Akt->Bax Inhibits (Pro-apoptotic) Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Apoptosis Apoptosis Bax->Apoptosis

Figure 3. PI3K/Akt/mTOR pathway inhibition by Alisol B 23-acetate in cancer cells.

References

Safety Operating Guide

Navigating the Disposal of Alisol G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and compliance is paramount in the handling and disposal of all chemical compounds. This guide provides essential information and a step-by-step workflow for the proper disposal of Alisol G, a natural product utilized in research.

While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), responsible disposal is a critical component of laboratory best practices. Adherence to institutional and local regulations is mandatory to ensure environmental protection and workplace safety.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Even when dealing with non-hazardous substances, a comprehensive safety approach minimizes risk.

Recommended PPE for Handling this compound:

PPE CategorySpecific Recommendations
Eye Protection Safety glasses with side shields or goggles
Hand Protection Chemically resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Generally not required if handled in a well-ventilated area.

Always handle this compound in a well-ventilated space, such as a fume hood, to avoid the inhalation of any airborne particles. Avoid direct contact with skin and eyes.

Step-by-Step Disposal Procedure for this compound

The disposal of non-hazardous chemical waste should be approached with the same diligence as hazardous waste to ensure a safe and compliant laboratory environment.

  • Waste Determination: Confirm that the this compound waste is not mixed with any hazardous substances. If this compound has been used in experiments with hazardous materials, the resulting mixture must be treated as hazardous waste.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and non-leaking container.

    • The container should be compatible with the chemical properties of this compound.

    • Label the container as "Non-Hazardous Waste" and clearly identify the contents as "this compound".

  • Consult Local and Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office or equivalent department for specific protocols on non-hazardous chemical waste disposal. Regulations can vary significantly between jurisdictions.

  • Disposal Pathway:

    • Solid Waste: In many cases, solid, non-hazardous chemical waste can be disposed of in the regular laboratory trash, provided it is securely contained and properly labeled. However, this must be confirmed with your institution's guidelines. Some institutions may require it to be collected by their chemical waste management service.

    • Solutions: For solutions containing this compound, the disposal method depends on the solvent. If the solvent is non-hazardous and water-miscible, it may be permissible to dispose of it down the drain with copious amounts of water, provided the concentration is low and the pH is within the acceptable range for your local wastewater treatment facility. Always verify this with your EHS office. If the solvent is hazardous, the entire solution must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AlisolG_Disposal_Workflow start Start: This compound Waste is_mixed Is the waste mixed with hazardous substances? start->is_mixed hazardous_waste Dispose of as Hazardous Waste is_mixed->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste is_mixed->non_hazardous_waste No end End of Disposal Process hazardous_waste->end consult_ehs Consult Institutional EHS Guidelines non_hazardous_waste->consult_ehs disposal_method Determine Disposal Method: Solid or Solution? consult_ehs->disposal_method solid_disposal Securely contain, label as 'Non-Hazardous: this compound', and dispose per EHS direction. disposal_method->solid_disposal Solid solution_disposal Evaluate solvent. If non-hazardous and permissible, dispose down drain with water. Otherwise, treat as hazardous waste. disposal_method->solution_disposal Solution solid_disposal->end solution_disposal->end

This compound Disposal Workflow

By following these guidelines and the logical workflow, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory setting. Always prioritize safety and regulatory adherence in all chemical handling and disposal procedures.

Safeguarding Your Research: A Comprehensive Guide to Handling Alisol G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Alisol G, a natural product extracted from Rhizoma Alismatis. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.

Key Physical and Chemical Properties of this compound

A clear understanding of the substance's properties is the first step toward safe handling. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C30H48O4[1][2]
Molecular Weight 472.70 g/mol [1][2]
Appearance White Powder[3]
Purity ≥98%[1][3]
Density 1.1 ± 0.1 g/cm³[1]
Boiling Point 598.4 ± 50.0 °C at 760 mmHg[1]
Flash Point 329.8 ± 26.6 °C[1]
Storage Temperature 2-8°C[3]

Operational Plan for Safe Handling of this compound

This section outlines a step-by-step protocol for the safe handling of this compound, from receiving the compound to its final disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number (155521-46-3) on the label match your order.[1][2]

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[4] Recommended storage is between 2-8°C.[3]

  • Keep away from incompatible materials and foodstuff containers.[4]

2. Preparation and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2][4]

  • Wear appropriate Personal Protective Equipment (PPE) as detailed in the following section.

  • Avoid contact with skin and eyes.[4]

  • When weighing, use a balance with a draft shield to prevent the powder from becoming airborne.

  • For preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[5]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.[2]

  • Ensure adequate ventilation.[2]

  • Wear full PPE, including respiratory protection if necessary.[2]

  • For liquid spills, absorb the solution with an inert, non-combustible material like diatomite or universal binders.[2]

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[2]

  • Collect all contaminated materials in a sealed container for proper disposal.[2]

4. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2][4]

  • Do not let the chemical enter drains or water courses.[2][4]

  • Contaminated packaging should also be disposed of as hazardous waste.[2]

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is crucial to use appropriate PPE to minimize exposure.[2] The selection of PPE depends on the specific handling procedure.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]

  • Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[4] Nitrile gloves are a common choice for handling chemicals.

  • Body Protection: A lab coat or other protective clothing is required. For larger quantities or when there is a risk of splashing, consider fire/flame resistant and impervious clothing.[4]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a full-face respirator with an appropriate filter.[4]

Visualizing Safe Handling Workflows

To further clarify the operational procedures, the following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.

This compound Safe Handling Workflow This compound Safe Handling Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_spill Spill Response cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Verify Verify Label Inspect->Verify Store Store at 2-8°C Verify->Store Prep Prepare Workspace (Fume Hood) Store->Prep DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh this compound DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Collect Collect Waste PrepareSol->Collect Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Clean Clean & Decontaminate Ventilate->Clean Clean->Collect Label Label Waste Container Collect->Label Dispose Dispose per Regulations Label->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

This compound PPE Selection This compound PPE Selection Guide Start Handling this compound? BasePPE Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Start->BasePPE Solid Handling Solid Powder? AerosolRisk Risk of Dust/Aerosol? Solid->AerosolRisk Liquid Handling Solution? SplashRisk Risk of Splash? Liquid->SplashRisk Goggles Wear Safety Goggles SplashRisk->Goggles No FaceShield Add Face Shield SplashRisk->FaceShield Yes AerosolRisk->Goggles No Respirator Use Fume Hood or Wear Respirator AerosolRisk->Respirator Yes BasePPE->Solid Procedure Specifics BasePPE->Liquid Gloves Wear Nitrile Gloves Goggles->Gloves Coat Wear Lab Coat Gloves->Coat FaceShield->Goggles Respirator->Goggles

Caption: Decision-making guide for selecting appropriate PPE when handling this compound.

First Aid Measures

In the event of exposure to this compound, follow these first aid measures and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes.[2]

  • Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes.[2]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen.[2]

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting.[2]

By implementing these safety protocols and handling procedures, you can create a secure research environment for the study of this compound. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.